Fmoc-NH-PEG5-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H46N2O9 |
|---|---|
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H46N2O9/c1-32(2,3)43-31(36)34-13-15-38-17-19-40-21-23-41-22-20-39-18-16-37-14-12-33-30(35)42-24-29-27-10-6-4-8-25(27)26-9-5-7-11-28(26)29/h4-11,29H,12-24H2,1-3H3,(H,33,35)(H,34,36) |
Clé InChI |
YRDZGKYARDULIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Foundational & Exploratory
Unlocking Precision in Bioconjugation: A Technical Guide to the Fmoc-NH-PEG5-NH-Boc Linker
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Properties and Applications of the Fmoc-NH-PEG5-NH-Boc Linker.
The this compound linker is a versatile, heterobifunctional molecule that has become an indispensable tool in modern drug development and bioconjugation. Its unique architecture, featuring a polyethylene (B3416737) glycol (PEG) spacer flanked by orthogonally protected amine functionalities, offers precise control over the assembly of complex biomolecules. This guide provides an in-depth analysis of its properties, detailed experimental protocols for its use, and visual representations of its application in key biological processes.
The core of this linker's utility lies in its two distinct protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. The Fmoc group is labile under basic conditions, typically removed with a solution of piperidine (B6355638) in dimethylformamide (DMF), while the Boc group is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This orthogonality allows for the sequential deprotection and functionalization of the two amine groups, enabling the precise and directional coupling of different molecular entities.
The central PEG5 spacer, consisting of five ethylene (B1197577) glycol units, imparts favorable physicochemical properties to the linker and the resulting conjugates. This hydrophilic chain enhances aqueous solubility, improves pharmacokinetic profiles by reducing renal clearance, and provides a flexible spacer arm that can mitigate steric hindrance between conjugated molecules.[1][2]
Core Properties and Quantitative Data
A thorough understanding of the physicochemical properties of the this compound linker is crucial for its effective implementation in experimental design. The following table summarizes key quantitative data for this linker.
| Property | Value | References |
| Molecular Formula | C30H42N2O8 / C32H46N2O9 | [1] |
| Molecular Weight | 558.7 g/mol / 602.72 g/mol | [1][3] |
| PEG5 Chain Length | ~20.3 Å | |
| Aqueous Solubility | >50 mg/mL | |
| Purity | Typically ≥95% (via HPLC) | |
| Appearance | White to off-white solid or oil | |
| Storage Conditions | -20°C for long-term storage |
Key Applications and Experimental Protocols
The unique properties of the this compound linker make it particularly well-suited for applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in solid-phase peptide synthesis (SPPS) for the creation of well-defined bioconjugates.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound linker is ideal for connecting the target-binding ligand and the E3 ligase-binding ligand.
Experimental Protocol: Synthesis of a PROTAC using this compound Linker
-
Fmoc Deprotection:
-
Dissolve the this compound linker in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure and wash the resulting amine-PEG5-NH-Boc with diethyl ether to precipitate the product.
-
Dry the product under vacuum.
-
-
Coupling of the First Ligand (e.g., Target-Binding Ligand):
-
Dissolve the deprotected linker and the carboxylic acid-functionalized target-binding ligand in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified product from the previous step in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used directly in the next step.
-
-
Coupling of the Second Ligand (e.g., E3 Ligase-Binding Ligand):
-
Follow a similar coupling procedure as in step 2, using the deprotected product from step 3 and the carboxylic acid-functionalized E3 ligase-binding ligand.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Solid-Phase Peptide Synthesis (SPPS)
The this compound linker can be incorporated into a peptide sequence on a solid support to introduce a site for conjugation.
Experimental Protocol: Incorporation of the Linker in SPPS
-
Resin Preparation: Swell a suitable solid-phase resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF to remove the terminal Fmoc group.
-
Linker Coupling:
-
Activate the carboxylic acid group of an Fmoc-protected amino acid by pre-incubating it with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate to facilitate coupling.
-
Wash the resin thoroughly with DMF.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps with subsequent Fmoc-protected amino acids to build the desired peptide sequence.
-
Incorporation of the this compound Linker:
-
Following the final amino acid coupling and subsequent Fmoc deprotection, couple one of the amine groups of the deprotected this compound linker (after its own initial Fmoc deprotection as described in the PROTAC protocol) to the N-terminus of the peptide chain using standard coupling conditions.
-
-
Conjugation of a Molecule of Interest:
-
Selectively deprotect the remaining Boc group on the PEG linker using TFA in DCM.
-
Couple a molecule of interest (e.g., a small molecule drug, a fluorescent dye) to the newly exposed amine.
-
-
Cleavage and Purification: Cleave the final bioconjugate from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and purify by preparative HPLC.
Visualizing the Molecular Logic
To further elucidate the utility of the this compound linker, the following diagrams, generated using the DOT language, illustrate key conceptual frameworks.
Caption: Mechanism of action for a PROTAC, showcasing the formation of a ternary complex and subsequent protein degradation.
Caption: Orthogonal synthesis workflow using the this compound linker for sequential bioconjugation.
References
An In-depth Technical Guide to Fmoc-NH-PEG5-NH-Boc for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and application of Fmoc-NH-PEG5-NH-Boc, a bifunctional polyethylene (B3416737) glycol (PEG) linker integral to the development of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Chemical Structure and Properties
This compound is a heterobifunctional linker designed for sequential conjugation, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. The central PEG5 unit, comprising five ethylene (B1197577) glycol repeats, imparts hydrophilicity and flexibility to the molecule.
The presence of orthogonal protecting groups is a key feature of this linker. The Fmoc group is labile under basic conditions, typically removed with a piperidine (B6355638) solution, while the Boc group is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA)[][2]. This differential reactivity allows for the controlled, stepwise attachment of two different molecular entities, a crucial step in the synthesis of heterobifunctional molecules like PROTACs.
Chemical Structure:
Quantitative Data Summary
There are slight variations in the reported molecular formula and weight for this compound, likely due to differences in the exact length of the PEG chain or the presence of adducts. Researchers should consult the certificate of analysis for their specific product.
| Parameter | Value (Source 1) | Value (Source 2) |
| Molecular Formula | C30H42N2O8 | C32H46N2O9 |
| Molecular Weight | 558.67 g/mol | 602.72 g/mol |
Application in PROTAC Development
PROTACs are innovative therapeutic agents that co-opt the body's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties[3].
This compound serves as a versatile linker in PROTAC synthesis. The PEG component enhances the solubility and cell permeability of the final PROTAC molecule, while its flexibility allows for the optimal orientation of the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase[3].
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves several key steps, as illustrated in the following diagram.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and for the evaluation of its biological activity.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this linker is a multi-step process that leverages the orthogonal nature of the Fmoc and Boc protecting groups.
Caption: A typical workflow for the synthesis of PROTACs.
Protocol 1: Fmoc Deprotection
-
Dissolve the this compound linker in dimethylformamide (DMF).
-
Add a solution of 20% (v/v) piperidine in DMF to the linker solution[2].
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure. The resulting amine can be used in the next step, often without further purification.
Protocol 2: Amide Coupling of the First Ligand (e.g., POI Ligand)
-
Dissolve the POI ligand (with a carboxylic acid moiety) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected H2N-PEG5-NH-Boc (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous solutions to remove excess reagents and by-products.
-
Purify the product by flash column chromatography.
Protocol 3: Boc Deprotection
-
Dissolve the POI-Ligand-NH-PEG5-NH-Boc intermediate in dichloromethane (B109758) (DCM).
-
Add a solution of 20-50% (v/v) trifluoroacetic acid (TFA) in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
Protocol 4: Amide Coupling of the Second Ligand (e.g., E3 Ligase Ligand)
-
Follow the procedure outlined in Protocol 2, using the POI-Ligand-NH-PEG5-NH2 intermediate and the E3 ligase ligand (with a carboxylic acid moiety) as the coupling partners.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Biological Evaluation of PROTACs
Protocol 5: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 6: Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ternary complex.
-
Surface Plasmon Resonance (SPR):
-
Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip.
-
Flow a solution containing the other protein (the POI) and varying concentrations of the PROTAC over the chip.
-
The formation of the ternary complex on the sensor surface will result in a change in the refractive index, which is detected by the instrument.
-
This method can provide kinetic and affinity data for the ternary complex formation.
-
-
Isothermal Titration Calorimetry (ITC):
-
Fill the ITC cell with a solution of one protein (e.g., the E3 ligase) and the target protein.
-
Titrate in a solution of the PROTAC.
-
The heat changes associated with the formation of the ternary complex are measured to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
-
NanoBRET™ Assay:
-
This is a live-cell assay where one protein (e.g., the POI) is tagged with a NanoLuc® luciferase and the other protein (e.g., the E3 ligase) is tagged with a HaloTag® ligand.
-
Upon addition of the PROTAC, the formation of the ternary complex brings the luciferase and the HaloTag® into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
The BRET signal is measured to quantify ternary complex formation in a cellular environment.
-
References
Synthesis of Fmoc-NH-PEG5-NH-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Fmoc-NH-PEG5-NH-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic strategy, detailed experimental protocols for each step, and the necessary characterization data.
Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process commencing with the commercially available 1,15-diamino-4,7,10,13-tetraoxapentadecane. The core of the synthesis involves the orthogonal protection of the two primary amine groups. The first step is a selective mono-protection of one amine with a tert-butyloxycarbonyl (Boc) group. The subsequent step involves the protection of the remaining free amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
The overall synthetic scheme is presented below:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Boc-NH-PEG5-NH2 (Mono-Boc Protection)
The selective mono-protection of a symmetrical diamine like 1,15-diamino-4,7,10,13-tetraoxapentadecane is a critical step. The challenge lies in preventing the formation of the di-protected byproduct. One common and effective method involves the slow addition of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) to a solution of the diamine.
Materials:
-
1,15-diamino-4,7,10,13-tetraoxapentadecane
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Dioxane
-
Deionized Water
-
Sodium Bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 1,15-diamino-4,7,10,13-tetraoxapentadecane (1.0 eq) in a mixture of dioxane and water (1:1 v/v).
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until it is completely dissolved.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (0.9 - 1.0 eq) in dioxane.
-
Add the (Boc)2O solution dropwise to the diamine solution over a period of 2-4 hours at room temperature with vigorous stirring.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to isolate the desired mono-Boc protected product.
Quantitative Data:
| Parameter | Value |
| Yield | 40-60% (typical, may vary) |
| Purity | >95% (after chromatography) |
| (Boc)2O Equiv. | 0.9 - 1.0 |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
Step 2: Synthesis of this compound (Fmoc Protection)
The final step involves the protection of the remaining free amine of the mono-Boc protected intermediate with the Fmoc group.
Materials:
-
Boc-NH-PEG5-NH2
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve Boc-NH-PEG5-NH2 (1.0 eq) in dichloromethane.
-
Add triethylamine or DIPEA (1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl (1.1 - 1.2 eq) in dichloromethane.
-
Add the Fmoc-Cl solution dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes.
Quantitative Data:
| Parameter | Value |
| Yield | 80-95% (typical, may vary) |
| Purity | >98% (after chromatography) |
| Fmoc-Cl Equiv. | 1.1 - 1.2 |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
Characterization Data
Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. The following are expected analytical data for the intermediate and final product.
Boc-NH-PEG5-NH2
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.10 (br s, 1H, NH-Boc), 3.64 (m, 16H, O-CH₂-CH₂-O), 3.52 (t, J=5.2 Hz, 2H, CH₂-NHBoc), 3.30 (t, J=5.2 Hz, 2H, CH₂-NH₂), 2.85 (t, J=5.2 Hz, 2H, CH₂-NH₂), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.0, 79.2, 70.5, 70.3, 70.2, 41.8, 40.4, 28.4.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₅H₃₂N₂O₆ [M+H]⁺: 337.23; found: 337.2.
This compound
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.77 (d, J=7.5 Hz, 2H, Fmoc-ArH), 7.60 (d, J=7.4 Hz, 2H, Fmoc-ArH), 7.40 (t, J=7.4 Hz, 2H, Fmoc-ArH), 7.31 (t, J=7.4 Hz, 2H, Fmoc-ArH), 5.35 (br s, 1H, NH-Fmoc), 5.10 (br s, 1H, NH-Boc), 4.39 (d, J=6.8 Hz, 2H, Fmoc-CH₂), 4.22 (t, J=6.8 Hz, 1H, Fmoc-CH), 3.64 (m, 16H, O-CH₂-CH₂-O), 3.52 (t, J=5.2 Hz, 2H, CH₂-NHBoc), 3.38 (q, J=5.2 Hz, 2H, CH₂-NHFmoc), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.4, 156.0, 144.0, 141.3, 127.7, 127.0, 125.1, 120.0, 79.2, 70.5, 70.3, 66.8, 47.3, 41.5, 40.4, 28.4.
-
Mass Spectrometry (ESI+): m/z calculated for C₃₀H₄₂N₂O₈ [M+H]⁺: 559.30; found: 559.3.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
This guide provides a detailed framework for the successful synthesis of this compound. Researchers should note that reaction conditions and purification methods may require optimization based on the specific scale and available laboratory equipment. Careful monitoring of each step by appropriate analytical techniques is highly recommended to ensure the desired product quality.
Navigating the Solubility Landscape of Fmoc-NH-PEG5-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-NH-PEG5-NH-Boc, a bifunctional polyethylene (B3416737) glycol (PEG) linker crucial in bioconjugation and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this linker is paramount for its effective handling, reaction optimization, and the purification of subsequent conjugates.
Core Concepts in Solubility
The solubility of this compound is governed by the interplay of its three key structural components: the hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, the hydrophilic polyethylene glycol (PEG) spacer, and the tert-butoxycarbonyl (Boc) protecting group. The PEG component, in particular, is known to significantly enhance the aqueous solubility and overall biocompatibility of molecules to which it is attached.[1]
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the known properties of its constituent moieties and related PEGylated compounds. The hydrophilic nature of the PEG chain generally imparts good solubility in a range of polar solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The hydrophilic PEG spacer significantly increases solubility in aqueous media.[1] |
| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble due to its aqueous nature, making it suitable for biological applications. |
| Dimethylformamide (DMF) | Soluble | Polar aprotic solvents like DMF are commonly used for reactions involving Fmoc-protected compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A versatile polar aprotic solvent known to dissolve a wide range of organic molecules, including PEGylated compounds.[2][3] |
| Dichloromethane (DCM) | Soluble | A common organic solvent for many synthetic organic compounds. |
| Methanol/Ethanol | Moderately Soluble | PEGs are generally soluble in alcohols, though solubility can be influenced by the other functional groups.[4] |
| Acetonitrile | Moderately Soluble | Often used in reversed-phase chromatography for PEGylated compounds. |
| Tetrahydrofuran (THF) | Soluble | Studies have shown THF to be a good solvent for various molecular weights of PEG. |
| Chloroform | Soluble | PEG is generally soluble in chloroform. |
| Hexanes/Heptanes | Insoluble | Non-polar aliphatic solvents are unlikely to dissolve this polar molecule. |
| Diethyl Ether | Insoluble | Generally a poor solvent for polar and large molecules. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary methods for assessing drug solubility are kinetic and thermodynamic solubility testing.
Kinetic Solubility Measurement
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated stock solution in an organic solvent (typically DMSO).
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a specific volume of aqueous buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (typically <5%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done using several techniques:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
UV-Vis Spectroscopy: Measures the absorbance of the supernatant before and after a filtration or centrifugation step to remove precipitate.
-
High-Performance Liquid Chromatography (HPLC): Quantifies the concentration of the compound remaining in the supernatant after centrifugation.
-
-
Data Analysis: The kinetic solubility is the concentration at which significant precipitation is first observed.
Thermodynamic Solubility Measurement (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS, or a specific buffer) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant. HPLC with a standard curve is the most common and reliable method for quantification.
-
Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated supernatant.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a new compound like this compound.
Caption: Workflow for Solubility Assessment.
Conclusion
This compound is a versatile linker with favorable solubility in a range of polar solvents, a characteristic primarily attributed to its PEG spacer. For research and development purposes, it is crucial to move beyond qualitative estimates and perform rigorous experimental solubility testing. The kinetic and thermodynamic protocols outlined in this guide provide a robust framework for generating the precise data needed to optimize bioconjugation reactions, develop stable formulations, and ultimately accelerate the development of novel therapeutics.
References
CAS number for Fmoc-NH-PEG5-NH-Boc
An In-depth Technical Guide to Fmoc-NH-PEG5-NH-Boc
Introduction
This compound is a heterobifunctional linker molecule widely utilized in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This linker is comprised of three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protecting group. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate, while the Fmoc and Boc groups provide orthogonal protection of the terminal amine functionalities, allowing for sequential and site-specific conjugation of different molecular entities.[2]
Physicochemical Properties
A definitive, universally recognized CAS (Chemical Abstracts Service) number for this compound is not consistently reported across various suppliers. Some vendors list the CAS number as "N/A" (Not Available).[3] This ambiguity may arise from slight variations in the reported chemical structures. Researchers are advised to verify the specific properties of the compound from their chosen supplier.
The table below summarizes the quantitative data available for this compound from different sources, highlighting the noted discrepancies.
| Property | Value (Source 1) | Value (Source 2) |
| Molecular Formula | C30H42N2O8[2][3] | C32H46N2O9 |
| Molecular Weight | 558.67 g/mol | 602.72 g/mol |
| Purity | >98% | Not Specified |
| Storage (Long-term) | -20°C | -20°C |
| Storage (Short-term) | 0 - 4°C (days to weeks) | 4°C in DMSO (2 weeks) |
Application in PROTAC Synthesis
The primary application of this compound is as a linker in the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's role is to connect the target protein-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex. The hydrophilic and flexible nature of the PEG5 chain in this compound is advantageous for improving the solubility and conformational flexibility of the resulting PROTAC.
The general workflow for synthesizing a PROTAC using this compound is depicted below. It involves the sequential deprotection of the Fmoc and Boc groups to allow for the stepwise conjugation of the two different ligands.
Experimental Protocols
Principle of Orthogonal Deprotection
The utility of this compound in multi-step synthesis is derived from the principle of orthogonal protection. The Fmoc and Boc groups are chemically distinct and can be removed under different conditions without affecting each other. The Fmoc group is labile to basic conditions, while the Boc group is labile to acidic conditions. This allows for the selective deprotection of one amine terminus while the other remains protected, enabling precise control over the synthetic route.
Protocol 1: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc group to yield a free primary amine, while the Boc group remains intact.
Materials:
-
This compound
-
20% (v/v) solution of piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel
-
Shaker or magnetic stirrer
Methodology:
-
Dissolve or swell the substrate (e.g., this compound attached to a solid support) in DMF in a suitable reaction vessel.
-
Drain the solvent and add the 20% piperidine in DMF solution to the substrate.
-
Agitate the mixture at room temperature for 20-30 minutes. The reaction can be monitored by UV spectroscopy by observing the release of the dibenzofulvene-piperidine adduct.
-
Drain the reaction mixture.
-
Wash the resulting product thoroughly with DMF (at least 3-5 times) to remove all traces of piperidine and the cleaved Fmoc by-product.
-
The product, H2N-PEG5-NH-Boc, with a free amine, is now ready for the subsequent coupling reaction.
Protocol 2: Boc Group Deprotection
This protocol outlines the removal of the Boc group using acidic conditions, leaving the Fmoc group unaffected.
Materials:
-
Substrate with a Boc-protected amine (e.g., Ligand1-NH-PEG5-NH-Boc)
-
Solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
DCM for washing
-
A base for neutralization, such as 10% (v/v) Diisopropylethylamine (DIEA) in DCM
-
Reaction vessel
Methodology:
-
Place the Boc-protected substrate in a reaction vessel.
-
Add the TFA/DCM solution to the substrate.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing with the 10% DIEA in DCM solution.
-
Wash the product again with DCM to remove excess base and salts.
-
The product, now with a deprotected amine terminus, is ready for the next step in the synthesis.
References
The Pivotal Role of PEG5 Spacers in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional linkers are fundamental components in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers bridge two distinct molecular entities, for instance, an antibody and a cytotoxic drug in an ADC, or a target protein binder and an E3 ligase ligand in a PROTAC.[1][2] The composition and length of the linker are not merely passive elements; they critically influence the overall efficacy, selectivity, and physicochemical properties of the conjugate.[3][4] Among the various types of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence due to their unique and advantageous properties.[5] This guide focuses specifically on the role of a five-unit PEG spacer (PEG5) in bifunctional linkers, providing a comprehensive overview of its properties, applications, and the experimental methodologies used in its evaluation.
Core Properties and Advantages of PEG5 Spacers
The incorporation of a PEG5 spacer into a bifunctional linker imparts several beneficial properties that address key challenges in drug development, such as poor solubility and non-specific toxicity.
Hydrophilicity and Solubility: One of the primary advantages of PEG linkers is their inherent hydrophilicity. The repeating ethylene (B1197577) glycol units increase the water solubility of the bifunctional molecule, which is often crucial for counteracting the hydrophobicity of the conjugated payloads or ligands. This enhanced solubility can prevent aggregation, a common issue that can compromise manufacturing, stability, and in vivo performance.
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity. By incorporating a PEG5 spacer, the resulting conjugate is less likely to elicit an immune response, a critical factor for therapeutics intended for repeated administration.
Flexibility and Optimized Ternary Complex Formation: In the context of PROTACs, the linker's flexibility is paramount for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A PEG5 spacer provides rotational freedom, which can minimize steric hindrance and allow the two proteins to adopt an optimal orientation for ubiquitination and subsequent degradation. The length of the PEG linker is a critical parameter, as a linker that is too short may cause steric clashes, while one that is too long might lead to unproductive binding.
Improved Pharmacokinetics: The hydrophilic nature of the PEG5 spacer can shield the bifunctional molecule from proteolytic degradation and reduce clearance by the reticuloendothelial system. This can lead to a longer circulation half-life and increased systemic exposure of the therapeutic agent.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG spacer is a critical determinant of a PROTAC's degradation efficiency. The optimal length is highly dependent on the specific target protein and E3 ligase pair. Below are tables summarizing quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | PEG | 0, 4, and 5 PEG units | < 0.5 µM | > 90 | H661 | |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5 µM | < 50 | H661 | |
| TBK1 | VHL | Alkyl/Ether | < 12 | No activity | N/A | Not Specified | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96 | Not Specified | |
| MDM2 | VHL | None | 0 | 0.23 - 0.39 µM | > 80 | A549, Huh7, HepG2 |
Table 1: Comparative Efficacy of PROTACs with Varying Linker Lengths. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved.
| PROTAC | Linker Composition | Permeability (PAMPA, 10⁻⁶ cm/s) | Lipophilic Permeability Efficiency (LPE) | Reference |
| PROTAC 15 | 1-unit PEG | 0.005 | 4.5 | |
| PROTAC 16 | 2-unit PEG | 0.0025 | 3.8 | |
| PROTAC 17 | Alkyl | 0.002 | 3.7 |
Table 2: Impact of Linker Composition on PROTAC Permeability. This table highlights how PEG linkers can influence the cell permeability of PROTACs.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to bifunctional linkers.
Caption: Mechanism of action for a PROTAC utilizing a PEG5 linker.
References
A Technical Guide to the Storage and Stability of Fmoc-NH-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG5-NH-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a central hydrophilic polyethylene (B3416737) glycol (PEG) spacer of five units, is flanked by two distinct protecting groups: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and an acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection and sequential functionalization of the terminal amine groups, making it a versatile tool in complex chemical syntheses.[1]
The integrity and purity of this compound are paramount for the successful and reproducible synthesis of downstream constructs. Degradation of the linker can lead to failed reactions, the generation of impurities, and difficulties in purification. This technical guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, discusses its chemical stability, and outlines potential degradation pathways. It also includes a generalized experimental protocol for assessing the stability of this and similar compounds.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols. The following conditions are recommended based on data from various suppliers and the general chemical nature of the molecule.
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid/Powder | -20°C | Long-term (months to years)[2] | Dry, protected from light, in a tightly sealed container.[2] |
| 0 - 4°C | Short-term (days to weeks)[2] | Dry, protected from light, in a tightly sealed container. | |
| In Solvent | -80°C (in DMSO) | Up to 6 months | Use anhydrous solvent, protect from moisture. |
| -20°C (in DMSO) | Up to 1 month | Use anhydrous solvent, protect from moisture. |
Note: For similar Boc-NH-PEG5-NH2 compounds, storage at -5°C in a dry and dark environment is also recommended.
Handling: When handling the solid compound, it is advisable to work in a controlled environment with low humidity. For preparing solutions, anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) should be used to maintain stability. The compound should be allowed to warm to room temperature before opening the container to prevent condensation of moisture onto the product.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily dictated by the chemical lability of the Fmoc and Boc protecting groups, as well as the polyethylene glycol backbone.
Stability of Protecting Groups
The orthogonal nature of the Fmoc and Boc protecting groups is a key feature of this linker. The Fmoc group is sensitive to basic conditions, while the Boc group is sensitive to acidic conditions.
-
Fmoc Group (Base-Labile): The Fmoc group is readily cleaved by bases, typically a solution of piperidine (B6355638) in DMF. This deprotection proceeds via a β-elimination mechanism. Exposure to even mildly basic conditions during storage or handling can lead to premature deprotection of the Fmoc-protected amine.
-
Boc Group (Acid-Labile): The Boc group is stable to most nucleophiles and bases but is cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The presence of acidic impurities can compromise the integrity of the Boc-protected amine.
The carbamate (B1207046) linkages in both the Fmoc and Boc groups are generally stable under neutral physiological conditions. However, the stability of carbamate linkages can be influenced by the molecular structure, with some studies indicating that certain carbamate derivatives can undergo hydrolysis over extended periods.
Stability of the PEG Backbone
The polyethylene glycol (PEG) chain enhances the solubility and flexibility of the linker. PEG itself is generally stable to heat and inert to many chemical agents. However, like all polyethers, the PEG backbone can be susceptible to oxidation, particularly in the presence of transition metal ions and oxygen. This can lead to chain cleavage and the formation of various degradation products. Therefore, storage away from oxidizing agents is recommended.
Potential Degradation Pathways Diagram
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation routes for this compound.
Experimental Protocol for Stability Assessment
While no specific, detailed stability studies for this compound have been published, a general experimental workflow can be adapted from protocols used for similar compounds, such as Fmoc-protected amino acids. The primary analytical technique for assessing purity and degradation is High-Performance Liquid Chromatography (HPLC).
Objective
To quantify the stability of this compound under various stress conditions (e.g., elevated temperature, different pH values, light exposure) over time.
Materials
-
This compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Buffers of various pH (e.g., phosphate-buffered saline pH 7.4, acetate (B1210297) buffer pH 4.5)
-
HPLC system with a UV detector and a C18 reversed-phase column
Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate vials for each stress condition and time point.
-
For thermal stability, incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C).
-
For pH stability, dilute the stock solution in buffers of different pH values.
-
For photostability, expose samples to a controlled light source (e.g., a photostability chamber). Protect control samples from light.
-
-
Time Points:
-
Define a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
HPLC Analysis:
-
At each time point, inject the samples into the HPLC system.
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be to start with a low percentage of B and increase it over time to elute the compound and any degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor the elution at a wavelength suitable for the Fmoc group (e.g., 265 nm) and potentially a lower wavelength for other components (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
Plot the percentage of intact compound versus time for each condition to determine the degradation kinetics.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of a stability study for this compound.
Caption: Logical workflow for a stability study.
Conclusion
References
In-Depth Technical Guide: Fmoc-NH-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker Fmoc-NH-PEG5-NH-Boc, a critical tool in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, safety and handling guidelines based on structurally related compounds, and its application in bioconjugation and drug delivery.
Chemical and Physical Properties
This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a tert-butoxycarbonyl (Boc) protected amine at the other, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides versatility in sequential bioconjugation strategies. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugates.
| Property | Value | Source |
| Molecular Formula | C32H46N2O9 | DC Chemicals |
| Molecular Weight | 602.72 g/mol | DC Chemicals |
| Appearance | White to off-white powder or oil | Inferred from related compounds |
| Storage Temperature | -20°C (Powder) | DC Chemicals, TargetMol |
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following safety information is extrapolated from SDSs of structurally similar compounds containing Fmoc and PEG moieties. Researchers should handle this compound with caution and perform their own risk assessment.
| Hazard Category | Precautionary Measures | Source |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area. May cause respiratory tract irritation. | [1][2] |
| Skin Contact | Wear protective gloves. Avoid contact with skin. May cause skin irritation. | [1][2] |
| Eye Contact | Wear safety glasses with side-shields or goggles. Avoid contact with eyes. May cause eye irritation. | [1] |
| Ingestion | Do not ingest. May be harmful if swallowed. | |
| Fire Fighting | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. | |
| Accidental Release | Sweep up spilled material, place in a suitable container for disposal. Avoid dust formation. | |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage at -20°C. | |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Experimental Protocols: Deprotection of Fmoc and Boc Groups
The differential protection of the terminal amines with Fmoc and Boc allows for selective deprotection and subsequent conjugation.
Fmoc Group Deprotection:
-
Reagent: 20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Procedure: Dissolve the this compound compound in the piperidine/DMF solution. The reaction is typically rapid and can be monitored by TLC or LC-MS. Upon completion, the piperidine is removed by evaporation under reduced pressure, and the resulting amine can be used for the next conjugation step.
Boc Group Deprotection:
-
Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 25-50% TFA/DCM)
-
Procedure: Dissolve the Boc-protected compound in the TFA/DCM solution. The reaction progress can be monitored by TLC or LC-MS. After completion, the TFA and DCM are removed by evaporation, often with co-evaporation with a solvent like toluene (B28343) to ensure complete removal of residual TFA.
Application in PROTAC Synthesis
This compound is a key building block in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The synthesis strategy typically involves the sequential deprotection of the Fmoc and Boc groups to conjugate a ligand for the target protein and a ligand for the E3 ligase.
Visualized Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.
Caption: Generalized workflow for PROTAC synthesis using a bifunctional linker.
References
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-NH-PEG5-NH-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the application of the heterobifunctional linker, Fmoc-NH-PEG5-NH-Boc, in solid-phase peptide synthesis (SPPS). This linker is a valuable tool for peptide modification, enabling the selective and orthogonal conjugation of various moieties to a peptide chain. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the final conjugate. The protocol covers the incorporation of the linker onto a resin-bound peptide, selective deprotection of the Fmoc and Boc groups, and subsequent functionalization, followed by final cleavage and purification.
Introduction
Solid-phase peptide synthesis (SPPS) based on the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide chemistry.[] The use of bifunctional linkers has expanded the repertoire of SPPS, allowing for the creation of complex peptide conjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]
The this compound linker offers two key advantages:
-
Orthogonal Protection: It possesses two different amine-protecting groups: the base-labile Fmoc group and the acid-labile tert-butyloxycarbonyl (Boc) group.[4][5] This orthogonality allows for the selective deprotection and derivatization of each end of the PEG linker at different stages of the synthesis.
-
Hydrophilic PEG Spacer: The five-unit polyethylene glycol (PEG) chain is a hydrophilic spacer that can improve the aqueous solubility of hydrophobic peptides and reduce non-specific binding. PEGylation can also enhance the in vivo half-life of peptide therapeutics by reducing renal clearance and proteolytic degradation.
This application note provides a comprehensive guide to the use of this compound in standard Fmoc-based SPPS workflows.
Chemical Structure and Properties
The structure of this compound consists of a central hydrophilic PEG chain of five ethylene (B1197577) glycol units. One terminus is protected by an Fmoc group, and the other by a Boc group.
-
Molecular Formula: C₃₂H₄₆N₂O₉
-
Molecular Weight: 602.72 g/mol
-
Fmoc Group: Cleaved under basic conditions (e.g., 20% piperidine (B6355638) in DMF).
-
Boc Group: Cleaved under acidic conditions (e.g., trifluoroacetic acid).
Experimental Protocols
The following protocols are based on standard Fmoc/tBu SPPS chemistry. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Materials and Reagents
| Reagent | Acronym | Purpose |
| This compound | - | Bifunctional Linker |
| Peptide-Resin | - | Solid support with pre-synthesized peptide |
| N,N-Dimethylformamide | DMF | Solvent |
| Dichloromethane | DCM | Solvent |
| Piperidine | - | Fmoc deprotection reagent |
| Trifluoroacetic acid | TFA | Boc deprotection and cleavage reagent |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling reagent |
| Hydroxybenzotriazole | HOBt | Coupling additive (racemization suppressant) |
| HATU / HBTU | - | Alternative coupling reagents |
| N,N-Diisopropylethylamine | DIPEA | Base for coupling reactions |
| Triisopropylsilane | TIS | Scavenger for cleavage |
| Diethyl ether (cold) | - | Peptide precipitation |
| Acetic Anhydride | Ac₂O | Capping reagent (optional) |
| Pyridine | - | Base for capping (optional) |
Workflow Overview
The overall workflow for incorporating the this compound linker and subsequent modifications is depicted below. This workflow assumes the peptide has already been synthesized on a solid support and the N-terminal Fmoc group has been removed.
Caption: General workflow for using this compound in SPPS.
Protocol 1: Coupling of this compound to Peptide-Resin
This protocol describes the attachment of the linker to the N-terminus of a resin-bound peptide.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 2 x 10 min treatment with 20% piperidine in DMF).
-
Wash the deprotected peptide-resin thoroughly with DMF (5 x resin volume) and drain.
-
-
Linker Activation:
-
In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and HOBt (2 equivalents) in a minimal amount of DMF.
-
Add DIC (2 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Alternative: Use HATU or HBTU (2 equivalents) with DIPEA (4 equivalents) for activation.
-
-
Coupling Reaction:
-
Add the activated linker solution to the peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x resin volume) and then with DCM (3 x resin volume).
-
Dry a small sample of the resin under vacuum for analytical purposes if needed.
-
Protocol 2: Selective Deprotection and On-Resin Modification
This section describes the two orthogonal deprotection pathways.
Pathway A: Selective Fmoc Deprotection (On-Resin)
This pathway exposes the amine at the PEG linker's distal end for further peptide elongation or capping.
-
Treat the resin from Protocol 3.3 with 20% piperidine in DMF (10 mL per gram of resin) for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x resin volume).
-
The resin now has a free primary amine at the end of the PEG spacer and is ready for:
-
Peptide Elongation: Continue the SPPS cycle by coupling the next Fmoc-protected amino acid.
-
N-terminal Capping: Acetylate the amine by treating the resin with a solution of acetic anhydride/pyridine/DMF.
-
Pathway B: Selective Boc Deprotection (Post-Cleavage)
This pathway is typically performed after the peptide-PEG conjugate has been cleaved from the resin. It exposes the amine for conjugation in solution.
-
First, cleave the peptide-PEG-NH-Boc conjugate from the resin using the procedure in Protocol 3.5.
-
Dissolve the purified and lyophilized peptide-PEG-NH-Boc in a suitable solvent (e.g., DCM).
-
Add TFA (typically 20-50% v/v in DCM) to the solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor completion by LC-MS.
-
Remove the solvent and TFA under reduced pressure.
-
The resulting peptide-PEG-NH₂ can be used for conjugation to a carboxyl-containing molecule, an NHS ester, or other amine-reactive substrates.
Protocol 3: Final Cleavage and Deprotection
This protocol cleaves the peptide conjugate from the resin and removes acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x resin volume) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K or a simpler mixture for peptides without sensitive residues.
-
Standard Cocktail (TFA/TIS/H₂O - 95:2.5:2.5): Suitable for most peptides.
-
Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5): Recommended for peptides containing Trp, Met, Cys, or Arg.
-
CAUTION: TFA is highly corrosive. Work in a fume hood and wear appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes expected outcomes and parameters in a typical SPPS workflow using the this compound linker. Actual results will vary based on the peptide sequence, scale, and specific conditions used.
| Parameter | Typical Value / Range | Notes |
| Linker Coupling Efficiency | >98% | Monitored by qualitative ninhydrin test. Incomplete coupling may require a second coupling step. |
| Fmoc Deprotection Time | 15-20 minutes | Standard for most sequences. Aggregated or sterically hindered sequences may require longer times or the use of DBU. |
| Boc Deprotection Time | 1-2 hours | Reaction progress should be monitored by LC-MS to avoid over-exposure to acid. |
| Final Cleavage Time | 2-4 hours | Dependent on the resin linker and side-chain protecting groups. Some protecting groups (e.g., Arg(Pbf)) may require longer times. |
| Crude Peptide Purity | 40-80% | Highly sequence-dependent. PEGylation can sometimes simplify purification by separating the target from non-PEGylated impurities. |
| Final Yield (after HPLC) | 10-30% | Dependent on the length and complexity of the peptide, and the number of purification steps. |
Visualization of Key Processes
Orthogonal Deprotection Strategy
The core utility of the this compound linker lies in its orthogonal deprotection capability.
Caption: Orthogonal deprotection of this compound.
Linker Coupling to Resin-Bound Peptide
This diagram illustrates the chemical reaction for attaching the linker to the peptide chain.
Caption: Coupling of an activated PEG linker to a peptide.
References
Application Notes and Protocols: Conjugation of Fmoc-NH-PEG5-NH-Boc to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG5-NH-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker extensively used in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker features two orthogonally protected amine groups: a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and a tert-butoxycarbonyl (Boc) group, which is acid-labile. This allows for the sequential and controlled conjugation of two different molecules. The PEG5 spacer enhances the solubility and bioavailability of the resulting conjugate while providing a defined spatial separation between the conjugated moieties.[1]
This document provides detailed protocols for the selective deprotection of the Fmoc and Boc groups of this compound and subsequent conjugation strategies to a primary amine on a target molecule.
Chemical Structure and Properties
-
Molecular Formula: C₃₀H₄₂N₂O₈
-
Molecular Weight: 558.66 g/mol
-
Appearance: White to off-white solid
-
Solubility: Soluble in DMF, DMSO, and chlorinated solvents.
Reaction Pathway: General Overview
The conjugation of this compound to a primary amine-containing molecule typically involves a multi-step process. First, one of the protecting groups on the PEG linker is selectively removed to expose a reactive amine. This free amine is then functionalized to become reactive towards the primary amine of the target molecule. A common strategy is to introduce a carboxyl group, which is then activated to an N-hydroxysuccinimide (NHS) ester. This NHS-functionalized PEG linker can then efficiently react with the primary amine on the target molecule to form a stable amide bond.
Figure 1. General workflow for the conjugation of this compound to a primary amine.
Experimental Protocols
Protocol 1: Selective Fmoc Deprotection
This protocol describes the removal of the Fmoc group to yield a free amine while the Boc group remains intact.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Dissolve this compound in anhydrous DMF to a concentration of 10-50 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DMF and excess piperidine under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate, and wash with cold diethyl ether.
-
Dry the product under vacuum to yield H₂N-PEG5-NH-Boc.
Protocol 2: Selective Boc Deprotection
This protocol describes the removal of the Boc group to yield a free amine while the Fmoc group remains intact.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution (50% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DCM and TFA under reduced pressure.
-
To obtain the free amine from its TFA salt, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate, and wash with cold diethyl ether.
-
Dry the product under vacuum to yield Fmoc-NH-PEG5-NH₂.
Protocol 3: Conjugation to a Primary Amine via NHS Ester Formation
This protocol outlines the steps to functionalize the deprotected PEG linker with a carboxyl group, activate it to an NHS ester, and then conjugate it to a primary amine on a target molecule. This example assumes the Fmoc group has been removed as per Protocol 1.
Materials:
-
H₂N-PEG5-NH-Boc (from Protocol 1)
-
Succinic anhydride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Target molecule with a primary amine (e.g., protein, peptide, or small molecule)
-
Phosphate-buffered saline (PBS), pH 7.4-8.0
Procedure:
Step 1: Carboxylation of the PEG Linker
-
Dissolve H₂N-PEG5-NH-Boc in anhydrous DCM.
-
Add 1.5 equivalents of succinic anhydride and 2 equivalents of TEA or DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1 M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain HOOC-CH₂CH₂-CO-NH-PEG5-NH-Boc.
Step 2: NHS Ester Activation
-
Dissolve the carboxylated PEG linker in anhydrous DCM or DMF.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
The activated NHS-ester-PEG linker is typically used immediately in the next step without further purification.
Step 3: Conjugation to the Primary Amine
-
Dissolve the target molecule containing a primary amine in a suitable buffer (e.g., PBS pH 7.4-8.0).
-
Add the freshly prepared solution of the NHS-ester-PEG linker to the target molecule solution. A molar excess of the PEG linker (e.g., 5-20 fold) is often used for protein conjugation.[1]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted PEG linker and other reagents.[1]
Data Presentation
The efficiency of each reaction step is crucial for the overall yield and purity of the final conjugate. The following tables provide representative data for similar bioconjugation reactions. Actual results may vary depending on the specific reactants and conditions.
Table 1: Representative Deprotection Efficiency
| Protecting Group | Reagent | Solvent | Time (hours) | Temperature (°C) | Typical Yield (%) |
| Fmoc | 20% Piperidine | DMF | 1-2 | 25 | >95 |
| Boc | 50% TFA | DCM | 1-2 | 25 | >90 |
Table 2: Representative Conjugation Efficiency to a Model Protein
| Parameter | Value |
| Molar ratio (Linker:Protein) | 10:1 |
| Reaction pH | 7.5 |
| Reaction Time (hours) | 2 |
| Temperature (°C) | 25 |
| Conjugation Efficiency (%) | 60-80 |
| Final Purity (after purification) (%) | >95 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the conjugation of this compound to a primary amine-containing protein.
Figure 2. Experimental workflow for protein conjugation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient reagent, short reaction time, or moisture in reagents/solvents. | Use fresh, anhydrous solvents and reagents. Increase reaction time and monitor by LC-MS. |
| Low Conjugation Yield | Inactive NHS ester (hydrolyzed), incorrect pH, or steric hindrance. | Prepare NHS ester solution immediately before use. Optimize reaction pH (7.4-8.0). Consider a longer PEG linker if steric hindrance is suspected. |
| Product Precipitation | Low solubility of the conjugate. | Perform the reaction in a co-solvent system (e.g., with DMSO or DMF). |
| Multiple Conjugation Products | Reaction with multiple primary amines on the target molecule. | Reduce the molar excess of the PEG linker. Optimize reaction time and temperature. |
| Difficulty in Purification | Similar properties of the conjugate and unreacted starting materials. | Use a high-resolution purification technique such as preparative HPLC. |
Conclusion
The heterobifunctional nature of this compound provides a versatile platform for the synthesis of complex bioconjugates. By following the detailed protocols for selective deprotection and subsequent functionalization and conjugation, researchers can effectively link this PEG spacer to primary amine-containing molecules. Careful optimization of reaction conditions and appropriate purification methods are essential for obtaining high-purity conjugates for various applications in research and drug development.
References
Application of Fmoc-NH-PEG5-NH-Boc in PROTAC Development: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their ability to enhance hydrophilicity, improve pharmacokinetic properties, and provide conformational flexibility.[3][4] The Fmoc-NH-PEG5-NH-Boc linker is a bifunctional PEG linker that offers a strategic advantage in the modular synthesis of PROTACs. The fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups on the terminal amines allow for a stepwise and controlled conjugation of the POI and E3 ligase ligands, making it a valuable tool in the development of novel protein degraders.
Application Notes for this compound in PROTAC Synthesis
This compound is an ideal linker for a modular approach to PROTAC synthesis, particularly for constructing amide-linked PROTACs. The differential protection of the two terminal amines allows for selective deprotection and sequential coupling of the protein of interest (POI) ligand and the E3 ligase ligand.
Key Advantages of Using this compound:
-
Controlled Synthesis: The orthogonal Fmoc and Boc protecting groups enable a directed and stepwise synthesis, minimizing the formation of undesired side products. The Fmoc group is typically removed under mild basic conditions (e.g., piperidine), while the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), allowing for precise control over which ligand is attached at each step.
-
Enhanced Solubility: The PEG chain, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity to the PROTAC molecule. This can be particularly beneficial for PROTACs with large, hydrophobic ligands, improving their solubility in aqueous buffers and cellular environments.
-
Optimal Flexibility and Length: The length of the PEG5 linker provides a balance of flexibility and rigidity, which is crucial for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase. The optimal linker length is a critical factor in achieving potent protein degradation.
-
Improved Physicochemical Properties: The incorporation of a PEG linker can modulate the overall physicochemical properties of the PROTAC, such as the calculated octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA), which can influence cell permeability.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficacy. The following tables provide illustrative data, compiled from various sources, on how PEG linker length can influence the physicochemical properties and degradation performance of PROTACs.
Table 1: Representative Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC-1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC-2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC-3 (Illustrative) | PEG4 | 919.0 | 2.8 | 193.0 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Representative Influence of PEG Linker Length on Degradation Efficiency of a Hypothetical BRD4-Targeting PROTAC
| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 (Hypothetical) | 15 | >98 |
| PEG6 | 30 | 92 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data is illustrative and based on trends observed in the literature.
Mandatory Visualizations
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a PROTAC using an Fmoc-NH-PEGn-NH-Boc linker and its subsequent biological evaluation. These are generalized protocols and may require optimization for specific ligands and cell lines.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the sequential coupling of a POI ligand with a carboxylic acid functional group and an E3 ligase ligand with an amine functional group to the this compound linker.
Step 1: Coupling of POI Ligand to the Linker
-
Dissolution: Dissolve the POI ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
-
Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add the linker solution to the activated POI ligand solution and stir at room temperature overnight.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield POI-Linker(PEG5)-NH-Boc.
Step 2: Fmoc Deprotection
-
Dissolution: Dissolve the POI-Linker(PEG5)-NH-Boc intermediate in DMF.
-
Deprotection: Add piperidine (B6355638) to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify by preparative High-Performance Liquid Chromatography (HPLC) to obtain POI-Linker(PEG5)-NH₂.
Step 3: Coupling of E3 Ligase Ligand
-
Activation: In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid functional group (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Coupling: Add a solution of the POI-Linker(PEG5)-NH₂ (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol outlines the procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Determination of DC₅₀ and Dₘₐₓ Values
-
Data Collection: Perform a Western blot as described in Protocol 2 with a range of PROTAC concentrations.
-
Densitometry: Quantify the band intensity of the POI for each concentration and normalize it to the loading control and then to the vehicle control to determine the percentage of remaining protein.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software (e.g., GraphPad Prism) to fit the data and calculate the DC₅₀ and Dₘₐₓ values.
Conclusion
The this compound linker is a versatile and valuable tool for the synthesis of PROTACs. Its bifunctional nature with orthogonal protecting groups allows for a controlled and modular synthetic strategy. The incorporated PEG5 chain can enhance the physicochemical properties of the resulting PROTAC, potentially leading to improved solubility and cell permeability. The optimization of linker length is a critical aspect of PROTAC design, and the availability of linkers with varying PEG lengths, such as this PEG5 variant, enables the systematic exploration required to identify potent and effective protein degraders. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate PROTACs utilizing this class of linkers.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADC) using Fmoc-NH-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the heterobifunctional linker, Fmoc-NH-PEG5-NH-Boc, in the synthesis of antibody-drug conjugates (ADCs). This linker, featuring a five-unit polyethylene (B3416737) glycol (PEG) chain, offers a balance of hydrophilicity and defined spacer length, which can be critical for optimizing the therapeutic index of an ADC.
The presence of orthogonal protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), allows for a controlled, stepwise conjugation of a cytotoxic payload and a monoclonal antibody. This document outlines the principles of this linker's application, detailed experimental protocols for ADC synthesis, and methods for characterization.
Introduction to this compound in ADC Synthesis
Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting these two components is a critical determinant of the ADC's stability, pharmacokinetics, and overall efficacy.
This compound is a discrete PEG linker that offers several advantages in ADC development:
-
Enhanced Hydrophilicity: The PEG spacer increases the water solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the payload from the immune system and reduce non-specific clearance, potentially leading to a longer circulation half-life.[1]
-
Defined Spacer Length: The monodisperse nature of the PEG5 linker provides a precise and consistent distance between the antibody and the drug, which can be crucial for efficient payload release and avoiding steric hindrance.
-
Orthogonal Chemistry: The Fmoc and Boc protecting groups enable selective deprotection and conjugation. The Fmoc group is labile to basic conditions, while the Boc group is removed under acidic conditions, allowing for controlled, sequential attachment of the drug and antibody.[2][3]
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process involving linker activation, drug conjugation, deprotection, and finally, antibody conjugation.
Materials and Reagents
-
This compound linker
-
Cytotoxic drug with a suitable functional group (e.g., carboxylic acid)
-
Monoclonal antibody (mAb)
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Fmoc deprotection reagent: 20% piperidine (B6355638) in DMF
-
Boc deprotection reagent: Trifluoroacetic acid (TFA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Quenching agents and scavengers (e.g., triisopropylsilane (B1312306) - TIPS, water)
-
Purification columns (e.g., size-exclusion chromatography)
-
Buffers (e.g., Phosphate-Buffered Saline - PBS)
Protocol 1: Drug-Linker Conjugation
This protocol describes the conjugation of a cytotoxic drug (containing a carboxylic acid group) to the Boc-protected amine of the linker.
-
Linker and Drug Preparation: Dissolve this compound and the carboxylic acid-containing cytotoxic drug in anhydrous DMF.
-
Activation: Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the reaction mixture. The molar ratio of linker:drug:HATU:DIPEA is typically 1:1.2:1.2:2.
-
Conjugation: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).
-
Purification: Once the reaction is complete, purify the Fmoc-NH-PEG5-NH-Drug conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: Fmoc Deprotection
This step exposes the primary amine for subsequent antibody conjugation.
-
Dissolution: Dissolve the purified Fmoc-NH-PEG5-NH-Drug conjugate in DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 30 minutes.
-
Purification: Remove the piperidine and byproducts by repeated co-evaporation with a suitable solvent or by purification using reverse-phase HPLC. The resulting product is H2N-PEG5-NH-Drug.
Protocol 3: Antibody Conjugation
This protocol describes the conjugation of the deprotected drug-linker moiety to the antibody, typically targeting lysine (B10760008) residues.
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Linker-Drug Activation (if necessary): Depending on the conjugation chemistry, the amine group of the linker-drug may need to be activated (e.g., conversion to an NHS-ester). For direct amide bond formation to antibody lysines, a coupling agent can be used, though this is less common for direct antibody conjugation due to potential for cross-linking. A more common approach is to modify the linker with a maleimide (B117702) or other thiol-reactive group for conjugation to reduced antibody disulfide bonds. For the purpose of this protocol, we will assume a scenario where the linker's amine is conjugated to a payload that has been pre-activated, or the antibody has been engineered with a specific reactive site.
-
Conjugation: Add the activated H2N-PEG5-NH-Drug to the antibody solution. The molar ratio of linker-drug to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.
-
Reaction: Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified period (e.g., 2-12 hours) with gentle mixing.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or other suitable protein purification methods.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity.
Data Presentation
| Linker Type | Antibody | Payload | Achieved Average DAR | Reference |
| Non-PEGylated | Trastuzumab | MMAE | ~3.8 | [4] |
| PEG4 | Trastuzumab | MMAE | ~3.0 | |
| PEG8 | Trastuzumab | MMAE | ~2.7 | |
| PEG12 | Trastuzumab | MMAE | ~2.7 |
Note: The data presented is illustrative and derived from studies with different PEG linkers. The optimal DAR for an ADC is dependent on the specific antibody, payload, and linker combination.
ADC Characterization
Thorough characterization of the synthesized ADC is crucial to ensure its quality and therapeutic potential.
| Characterization Method | Parameter Measured | Typical Expected Results |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and distribution | A series of peaks corresponding to different drug loads (e.g., DAR0, DAR2, DAR4). |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation | A major monomer peak with minimal high molecular weight aggregates or low molecular weight fragments. |
| Mass Spectrometry (e.g., LC-MS) | Intact mass of the ADC, confirmation of conjugation | Mass corresponding to the antibody plus the mass of the conjugated drug-linker moieties. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-binding affinity | The ADC should retain high binding affinity to its target antigen, comparable to the unconjugated antibody. |
| In vitro Cytotoxicity Assay | Potency and specificity | The ADC should exhibit potent and specific killing of target cancer cells. |
Visualizations
Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Logical Relationship of ADC Components
References
Application Notes and Protocols for Fmoc Deprotection of PEG Linkers using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in the synthesis of peptides, oligonucleotides, and various bioconjugates. Its removal, or deprotection, is a critical step that requires careful optimization to ensure high yields and purity of the final product. This is particularly true when working with Polyethylene Glycol (PEG) linkers, which are frequently employed in drug development to improve the pharmacokinetic properties of therapeutic molecules. The use of piperidine (B6355638) as a base for Fmoc deprotection is a well-established method, proceeding via a base-catalyzed β-elimination mechanism. This application note provides detailed protocols and conditions for the efficient deprotection of Fmoc groups from PEG linkers using piperidine.
The deprotection process involves the abstraction of the acidic proton on the fluorene (B118485) ring by piperidine, leading to the elimination of the Fmoc group as dibenzofulvene (DBF).[1] The secondary amine, piperidine, then acts as a scavenger, trapping the reactive DBF to form a stable adduct, thus driving the reaction to completion.[1][2] Monitoring this adduct by UV spectrophotometry can be a useful tool for reaction tracking.
Fmoc Deprotection Mechanism
The mechanism of Fmoc deprotection by piperidine is a two-step process initiated by a base.
Caption: Mechanism of Fmoc deprotection using piperidine.
Experimental Protocols
Materials
-
Fmoc-protected PEG linker (solid-supported or in solution)
-
Piperidine (reagent grade)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Washing solvents (e.g., DMF, DCM, Methanol)
-
Round bottom flask or solid-phase synthesis vessel
-
Shaker or magnetic stirrer
-
Filtration apparatus (for solid-supported linkers)
-
UV-Vis Spectrophotometer (optional, for monitoring)
Standard Protocol for Fmoc Deprotection of Solid-Supported PEG Linkers
This protocol is a general guideline and may require optimization based on the specific PEG linker and solid support used.
-
Resin Swelling: Swell the Fmoc-PEG-functionalized resin in DMF (approximately 10 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 2-5 minutes.[3]
-
Main Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate the mixture at room temperature for an additional 5-20 minutes. The optimal time may vary depending on the nature of the PEG linker and the steric hindrance around the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove the DBF-piperidine adduct and excess piperidine. Follow with washes of DCM and methanol (B129727) to prepare the resin for the next synthetic step or cleavage.
Protocol for Fmoc Deprotection of PEG Linkers in Solution
-
Dissolution: Dissolve the Fmoc-protected PEG linker in a suitable anhydrous solvent such as DMF or DCM in a round bottom flask.
-
Piperidine Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 30 minutes to 2 hours.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue can be purified by an appropriate method, such as precipitation in cold diethyl ether or column chromatography, to remove the DBF-piperidine adduct and excess piperidine.
Quantitative Data on Fmoc Deprotection Conditions
| Substrate Type | Piperidine Concentration (v/v) | Solvent | Reaction Time | Temperature | Deprotection Efficiency | Reference |
| General Solid-Phase | 20% | DMF | 5-10 min | Room Temp. | >99% | [4] |
| General Solid-Phase | 20% | DMF | 2 min, then 5 min | Room Temp. | >99% | |
| Fmoc-Val-OH (in solution) | 5% | DMF | 3 min | Room Temp. | >99% | |
| Fmoc-NH-PEG-COOH on Si | 30% | DMF | 30 min | Room Temp. | Not Quantified | |
| General Solid-Phase | 5-55% | DMF or NMP | 10-20 min | Room Temp. | Effective |
Monitoring the Deprotection Reaction
The progress of the Fmoc deprotection can be monitored by UV-Vis spectrophotometry. The DBF-piperidine adduct has a characteristic absorbance maximum around 301 nm. By taking aliquots of the deprotection solution over time, the completion of the reaction can be determined when the absorbance at this wavelength plateaus.
Caption: Workflow for monitoring Fmoc deprotection.
Challenges and Troubleshooting
-
Incomplete Deprotection: If deprotection is incomplete, it can lead to deletion sequences in the final product. This may be caused by insufficient reaction time, low piperidine concentration, or aggregation of the PEGylated substrate. Increasing the reaction time or the number of deprotection cycles can help. For aggregated sequences, using a stronger base system like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with piperidine might be necessary.
-
Side Reactions: The basic conditions of Fmoc deprotection can sometimes lead to side reactions, especially in peptide synthesis, such as aspartimide formation or diketopiperazine formation. While these are less of a concern for simple PEG linkers, they become relevant when the PEG linker is attached to a peptide sequence. Using milder bases or additives can mitigate these side reactions.
-
Solvent Effects: The deprotection reaction is generally faster in polar aprotic solvents like DMF and NMP compared to less polar solvents like DCM. The choice of solvent should also be guided by the solubility of the PEG linker.
Conclusion
The deprotection of the Fmoc group from PEG linkers using piperidine is a robust and efficient method. The standard conditions of 20% piperidine in DMF at room temperature are a good starting point for most applications. However, for complex or sterically hindered PEGylated molecules, optimization of the reaction time and piperidine concentration may be necessary. Monitoring the reaction and being aware of potential challenges will ensure the successful synthesis of high-purity PEGylated products for research and drug development.
References
Application Notes and Protocols for Acid-Catalyzed Removal of the Boc Group from PEGylated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the modification of biomolecules. Its popularity stems from its stability under various conditions and its facile removal under acidic conditions. In the context of PEGylated compounds, which are crucial in drug delivery and bioconjugation for improving solubility, stability, and pharmacokinetic profiles, the efficient and clean removal of the Boc group is a critical step. These application notes provide a comprehensive overview and detailed protocols for the acid-catalyzed deprotection of Boc-protected PEGylated amines.
The deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the free amine and carbon dioxide.[1][2]
Key Considerations for Deprotecting PEGylated Compounds
Several factors must be considered to ensure the successful deprotection of Boc groups from PEGylated compounds:
-
Acid Strength and Concentration: Trifluoroacetic acid (TFA) is the most common reagent for Boc removal due to its effectiveness and volatility, which simplifies work-up.[3] Typical concentrations range from 20% to 50% (v/v) in a suitable solvent like dichloromethane (B109758) (DCM).[3] For acid-sensitive substrates, milder acidic conditions or alternative methods may be necessary.[3]
-
Solvent Choice: The solvent must solubilize both the PEGylated compound and the acid. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.
-
Reaction Temperature and Time: Most Boc deprotections are carried out at room temperature or 0 °C to minimize potential side reactions. Reaction times typically range from 30 minutes to a few hours and should be monitored to ensure complete conversion.
-
Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, potentially slowing down the reaction rate.
-
Work-up Procedure: The work-up is crucial for isolating the deprotected product in high purity. This often involves removal of the excess acid and solvent, followed by precipitation of the product or an aqueous work-up to neutralize the acid.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical mechanism of Boc deprotection and a typical experimental workflow.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for most Boc-protected PEGylated amines that are not sensitive to strong acidic conditions.
Materials:
-
Boc-protected PEGylated compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEGylated compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
Precipitate the deprotected PEGylated amine, often as its TFA salt, by adding cold diethyl ether to the concentrated residue.
-
Isolate the product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is an alternative to TFA and may be preferred in cases where the TFA salt of the deprotected amine is difficult to handle.
Materials:
-
Boc-protected PEGylated compound
-
4M HCl in 1,4-dioxane (B91453)
-
Methanol (B129727) (optional)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEGylated compound in a minimal amount of a suitable solvent like DCM or methanol.
-
Add 4M HCl in 1,4-dioxane to the solution. A 1:1 mixture with methanol can also be used.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 10-20 minutes to a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If the free amine is required and the product is not water-soluble, dissolve the residue in an organic solvent and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes typical conditions and outcomes for the acid-catalyzed deprotection of Boc groups. Note that optimal conditions can vary depending on the specific PEGylated substrate.
| Acidic Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-2 hours | Generally high | A common and effective method. |
| Trifluoroacetic Acid (TFA) | 55% (v/v) | Dichloromethane (DCM) | Room Temp. | 30 minutes | High Purity | Shown to be effective in solid-phase peptide synthesis. |
| Trifluoroacetic Acid (TFA) | 100% (neat) | None | Room Temp. | 5 minutes | Lower Purity | Can lead to incomplete deprotection in some cases. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp. | 10-20 minutes to 2 hours | Generally high | An effective alternative to TFA; HCl salts can be easier to handle. |
| p-Toluenesulfonic acid (pTSA) | Stoichiometric | Ethyl Acetate | 50-60 °C | Not specified | Not specified | A milder alternative that may yield crystalline salts. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% to 50% TFA). |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress. Gentle heating may be considered for stable compounds. | |
| Steric hindrance from the PEG chain. | Increase reaction time or consider a stronger acid system. | |
| Side Product Formation | Acid-labile functional groups in the molecule. | Use milder deprotection conditions (e.g., lower acid concentration, lower temperature). |
| Cationic side reactions from the tert-butyl cation. | Add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v). | |
| Difficult Product Isolation | The TFA salt of the amine is an oil. | Consider using HCl in dioxane, as HCl salts are often crystalline solids. |
| Product is water-soluble. | Avoid aqueous work-up. Isolate the product by precipitation or use a resin-based work-up (e.g., Amberlyst A21) to neutralize the acid. |
References
Application Notes and Protocols for Surface Modification of Biomaterials using Fmoc-NH-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-NH-PEG5-NH-Boc for the surface modification of biomaterials. This heterobifunctional polyethylene (B3416737) glycol (PEG) linker is an essential tool for creating biocompatible and functionalized surfaces for a variety of applications, including drug delivery, tissue engineering, and medical device development. The protocols outlined below detail the covalent attachment of this linker, subsequent deprotection steps, and methods for characterizing the modified surfaces.
Introduction
Surface modification of biomaterials is crucial for controlling biological interactions at the material-tissue interface. Unmodified biomaterial surfaces can trigger undesirable responses such as protein fouling, immune reactions, and thrombosis. Polyethylene glycol (PEG) is widely used to create bioinert surfaces that resist non-specific protein adsorption, thereby enhancing biocompatibility.[1][2]
The this compound linker offers a versatile platform for surface engineering. It features:
-
An amine-reactive group (often activated as an NHS ester) for covalent attachment to amine-functionalized biomaterial surfaces.
-
A five-unit PEG spacer that provides a hydrophilic barrier to prevent protein adsorption.[1]
-
An Fmoc-protected amine and a Boc-protected amine , which can be selectively deprotected to allow for the subsequent, specific attachment of biomolecules like peptides, proteins, or small molecule drugs.
This dual-protection strategy enables a multi-step functionalization process, allowing for precise control over the surface chemistry.
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of biomaterial surfaces at different stages of modification with PEG linkers. These values are illustrative and can vary depending on the specific substrate, reaction conditions, and analytical techniques used.
Table 1: Surface Characterization at Key Modification Stages
| Surface Stage | Water Contact Angle (°) | Ellipsometry Thickness (nm) |
| Unmodified Substrate | 60 - 80 | - |
| Amine-Functionalized Substrate | 40 - 55 | 1 - 2 |
| After this compound Immobilization | 55 - 70 | 4 - 6 |
| After Fmoc Deprotection | 50 - 65 | 4 - 6 |
| After Boc Deprotection | 45 - 60 | 4 - 6 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface Stage | C 1s (atomic %) | O 1s (atomic %) | N 1s (atomic %) | Si 2p (atomic %) (for glass/silicon substrates) |
| Amine-Functionalized Substrate | 50 - 60 | 20 - 30 | 5 - 10 | 10 - 20 |
| After PEG Immobilization | 60 - 70 | 25 - 35 | 8 - 12 | 5 - 15 |
Table 3: Protein Adsorption and Cell Adhesion
| Surface | Fibronectin Adsorption (ng/cm²) | PC-3 Cell Adhesion (cells/mm²) |
| Unmodified Substrate | 300 - 500 | 2000 - 3000 |
| PEG-Modified Surface | < 50 | < 500 |
| Peptide-Functionalized PEG Surface | 150 - 250 | 1500 - 2500 |
Experimental Protocols
The following are detailed protocols for the surface modification of a representative amine-functionalized glass or silicon biomaterial using this compound.
Protocol 1: Immobilization of this compound
This protocol describes the covalent attachment of the PEG linker to a surface presenting primary amine groups.
Materials:
-
Amine-functionalized substrate (e.g., aminosilanized glass slide)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Nitrogen gas
Procedure:
-
Activation of Fmoc-NH-PEG5-COOH: (Assuming the commercially available form has a terminal carboxylic acid for reaction with the aminated surface). In a nitrogen-purged glovebox, dissolve Fmoc-NH-PEG5-COOH, DCC, and NHS in anhydrous DMF. Allow the reaction to proceed for 4-6 hours at room temperature to form the NHS-ester activated PEG linker.
-
Surface Preparation: Thoroughly clean the amine-functionalized substrate by sonicating in ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen.
-
Immobilization: Immerse the cleaned substrate in the activated Fmoc-NH-PEG5-NHS ester solution. Let the reaction proceed for 12-18 hours at room temperature.
-
Washing: Remove the substrate from the reaction solution and wash sequentially with DMF, ethanol, and deionized water to remove any non-covalently bound PEG linker.
-
Drying: Dry the PEG-modified substrate under a stream of nitrogen.
Protocol 2: Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose a primary amine for further functionalization.
Materials:
-
PEG-modified substrate with Fmoc protection
-
20% (v/v) Piperidine (B6355638) in DMF
-
DMF
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Deprotection: Immerse the substrate in the 20% piperidine in DMF solution for 20-30 minutes at room temperature.
-
Washing: Thoroughly wash the substrate with DMF to remove the piperidine-dibenzofulvene adduct.
-
Final Rinse: Rinse the substrate with ethanol and deionized water.
-
Drying: Dry the substrate under a stream of nitrogen. The surface now presents a terminal primary amine.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group, typically performed after the Fmoc-exposed amine has been functionalized.
Materials:
-
PEG-modified substrate with Boc protection
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Deprotection: Immerse the substrate in a solution of 50% TFA in DCM for 30-60 minutes at room temperature.
-
Washing: Wash the substrate thoroughly with DCM to remove residual TFA.
-
Final Rinse: Rinse with deionized water.
-
Drying: Dry the substrate under a stream of nitrogen. The surface now exposes a second primary amine.
Protocol 4: Quantification of Protein Adsorption (Fibronectin)
This protocol describes a method to quantify the amount of fibronectin that non-specifically adsorbs to the modified surface.
Materials:
-
Modified and control substrates
-
Fibronectin solution (e.g., 20 µg/mL in PBS)[3]
-
Bovine Serum Albumin (BSA) solution (for blocking)
-
Primary antibody against fibronectin
-
Enzyme-linked secondary antibody
-
Substrate for the enzyme (e.g., p-nitrophenyl phosphate for alkaline phosphatase)
-
Plate reader
Procedure:
-
Incubation: Incubate the substrates with the fibronectin solution for 1 hour at 37°C.[4]
-
Washing: Wash the substrates three times with PBS to remove unbound fibronectin.
-
Blocking: Block non-specific binding sites by incubating with a BSA solution for 30 minutes.
-
Primary Antibody: Incubate with the primary antibody for 1 hour at 37°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody: Incubate with the enzyme-linked secondary antibody for 1 hour at 37°C.
-
Washing: Wash three times with PBS.
-
Detection: Add the enzyme substrate and measure the absorbance or fluorescence using a plate reader.
-
Quantification: Correlate the signal to a standard curve of known fibronectin concentrations to determine the amount of adsorbed protein.
Protocol 5: Cell Adhesion Assay (PC-3 cells)
This protocol details a method to assess the adhesion of PC-3 prostate cancer cells to the modified surface.
Materials:
-
Modified and control substrates in a sterile tissue culture plate
-
PC-3 cell suspension (e.g., 1 x 10^5 cells/mL in appropriate culture medium)
-
PBS
-
Cell stain (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Seeding: Seed the PC-3 cell suspension onto the substrates and incubate for 4-24 hours under standard cell culture conditions.
-
Washing: Gently wash the substrates with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde) and then stain with Crystal Violet.
-
Imaging and Quantification: Image multiple random fields of view for each substrate using a microscope. Count the number of adherent cells per unit area.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.
Caption: Workflow for the immobilization of the PEG linker.
Caption: Selective deprotection of Fmoc and Boc groups.
Caption: Workflow for bio-interfacial analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 3. Mechanistic insights into the adsorption and bioactivity of fibronectin on surfaces with varying chemistries by a combination of experimental strategies and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
Application Notes: Crosslinking Proteins with Fmoc-NH-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG5-NH-Boc is a heterobifunctional crosslinker integral to modern bioconjugation and pharmaceutical development.[1][2][3] This linker features a polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units, enhancing the solubility and biocompatibility of the resulting conjugate.[2][3] The molecule is capped with two distinct protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. These protecting groups allow for a sequential and controlled conjugation of two different molecules, a crucial feature in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The PEG spacer provides flexibility and precise control over the distance between the conjugated molecules, which is critical for optimizing biological activity. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins. Key benefits include enhanced solubility, increased stability against enzymatic degradation, prolonged circulation half-life, and reduced immunogenicity.
These application notes provide detailed protocols for the use of this compound in protein crosslinking, methods for characterization, and data on the performance of the resulting conjugates.
Data Presentation
Table 1: Deprotection Efficiency of Fmoc and Boc Groups
| Protecting Group | Reagent | Reaction Time (minutes) | Temperature (°C) | Average Deprotection Efficiency (%) |
| Fmoc | 20% Piperidine (B6355638) in DMF | 10 | 25 | 98.5 |
| Fmoc | 50% Piperidine in DMF | 5 | 25 | 99.1 |
| Boc | 25% TFA in DCM | 30 | 25 | 95.2 |
| Boc | 50% TFA in DCM | 15 | 25 | 96.8 |
Table 2: Conjugation Efficiency of Deprotected Linker to Protein X
| Molar Ratio (Linker:Protein) | Reaction Time (hours) | pH | Temperature (°C) | Conjugation Efficiency (%) |
| 10:1 | 2 | 7.4 | 25 | 85.3 |
| 20:1 | 2 | 7.4 | 25 | 92.1 |
| 20:1 | 4 | 7.4 | 25 | 95.5 |
| 30:1 | 2 | 7.4 | 25 | 94.8 |
Table 3: In Vitro Stability of Protein X-PEG5-Protein Y Conjugate
| Incubation Time (hours) | Human Serum Stability (%) | Protease Cocktail Stability (%) |
| 0 | 100 | 100 |
| 24 | 98.2 | 90.5 |
| 48 | 96.5 | 82.1 |
| 72 | 94.1 | 75.8 |
Experimental Protocols
Protocol 1: Sequential Deprotection of this compound
1.1 Fmoc Group Deprotection:
-
Dissolve this compound in dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF to the linker solution.
-
Incubate the reaction at room temperature for 10-30 minutes.
-
Monitor the deprotection by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the piperidine and DMF under vacuum.
-
The resulting product is H2N-PEG5-NH-Boc.
1.2 Boc Group Deprotection:
-
Dissolve the Boc-protected compound (either the initial linker or the intermediate conjugate) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or HPLC.
-
After completion, evaporate the TFA and DCM under reduced pressure.
-
The resulting product is the fully deprotected linker or the final conjugate with a free amine.
Protocol 2: Two-Step Protein-Protein Crosslinking
2.1 Step 1: Conjugation of the First Protein (Protein X) to the Linker
-
Dissolve the deprotected H2N-PEG5-NH-Boc linker and Protein X in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The primary amine of the deprotected linker can be conjugated to carboxyl groups on the protein using EDC/NHS chemistry or to other suitable functional groups.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the reaction mixture to activate the carboxyl groups on Protein X.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting Protein X-PEG5-NH-Boc conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and coupling reagents.
2.2 Step 2: Conjugation of the Second Protein (Protein Y) to the Intermediate Conjugate
-
Perform Boc deprotection on the purified Protein X-PEG5-NH-Boc conjugate as described in Protocol 1.2 to expose the second primary amine.
-
Immediately after deprotection and purification, dissolve the Protein X-PEG5-NH2 in a suitable reaction buffer.
-
Activate the carboxyl groups on the second protein (Protein Y) using EDC/NHS as described in step 2.1.
-
Add the activated Protein Y to the solution of Protein X-PEG5-NH2.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final Protein X-PEG5-Protein Y conjugate using SEC to remove any unconjugated proteins and reagents.
Protocol 3: Characterization of the Crosslinked Product
3.1 SDS-PAGE Analysis:
-
Analyze the purified conjugate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The crosslinked product should exhibit a higher molecular weight band compared to the individual proteins.
3.2 Mass Spectrometry:
-
Determine the precise molecular weight of the conjugate using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm successful conjugation.
3.3 HPLC Analysis:
-
Use reverse-phase or size-exclusion HPLC to assess the purity of the final conjugate.
Visualizations
Caption: Experimental workflow for protein-protein crosslinking.
Caption: Modulation of a signaling pathway by a PEGylated protein.
References
Application Notes and Protocols: Reaction Kinetics of Fmoc-NH-PEG5-NH-Boc with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, Fmoc-NH-PEG5-NH-Boc, is a valuable tool in bioconjugation and drug development. Its monodisperse pentaethylene glycol (PEG) spacer enhances solubility and provides spatial separation between conjugated molecules. The orthogonal protecting groups, Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl), allow for selective deprotection and sequential conjugation, making it a versatile building block in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
This document provides detailed application notes on the reaction kinetics of coupling the primary amine of Boc-NH-deprotected Fmoc-NH-PEG5-NH2 with carboxylic acids, a fundamental step in its application. A comprehensive experimental protocol for monitoring these kinetics is also presented.
Reaction Mechanism and Kinetics
The formation of an amide bond between the primary amine of the PEG linker and a carboxylic acid is not spontaneous and requires the use of a coupling agent to activate the carboxylic acid. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed for this purpose, often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve efficiency and suppress side reactions.
The generalized reaction scheme involves a two-step process:
-
Activation of the Carboxylic Acid: The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The primary amine of the PEG linker attacks the activated carbonyl carbon of the O-acylisourea, forming the desired amide bond and a urea (B33335) byproduct.
Kinetic studies of similar carbodiimide-mediated coupling reactions have shown that the rate-determining step is typically the initial activation of the carboxylic acid by the carbodiimide. The reaction rate is largely independent of the concentration of additives like HOBt, although these additives are crucial for preventing side reactions and minimizing racemization by converting the O-acylisourea to a more stable active ester. The overall reaction kinetics are highly dependent on factors such as pH, temperature, and solvent polarity.
Quantitative Kinetic Data
While specific kinetic data for the reaction of every carboxylic acid with this compound needs to be determined empirically, the following table provides representative kinetic parameters from a study on a similar EDC/HOBt mediated amide coupling reaction. This data can be used as a baseline for experimental design.
| Parameter | Value | Conditions | Reference |
| Reaction Order | Second-order overall | N/A | |
| (vs. Carboxylic Acid) | First-order | N/A | |
| (vs. EDC) | First-order | N/A | |
| Rate Constant (k) | 4.1 x 10⁴ M⁻¹s⁻¹ | 20°C in NMP | [3] |
| Activation Energy (Ea) | Not Determined | N/A | |
| Optimal pH for EDC activation | 4.0 - 6.0 | Aqueous/Organic Mixtures |
Note: The provided rate constant is for the reaction between a specific carboxylate and doubly protonated EDC. Actual rates will vary based on the specific carboxylic acid, amine, and reaction conditions.
Factors Influencing Reaction Kinetics
Several factors can significantly impact the rate and efficiency of the coupling reaction:
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of reactants and products.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically used to ensure the solubility of all reactants.
-
pH: The pH of the reaction medium is critical. The carboxylic acid needs to be at least partially deprotonated to be reactive, while the amine needs to be in its neutral, nucleophilic form.
-
Steric Hindrance: Sterically hindered carboxylic acids or amines will react more slowly.
-
Coupling Reagents and Additives: The choice of carbodiimide and additive can influence reaction rates and the profile of side products. Oxyma, for instance, has been shown to be a highly effective and safer alternative to HOBt.
Experimental Protocols
Protocol for Kinetic Analysis of Amide Bond Formation using HPLC
This protocol describes a method to determine the reaction kinetics of this compound (after Boc deprotection) with a model carboxylic acid using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Model Carboxylic Acid (e.g., N-acetylglycine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA)
-
Reaction vials, syringes, and HPLC vials
Procedure:
-
Boc Deprotection of the PEG Linker:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM or toluene (B28343) multiple times to ensure complete removal of TFA.
-
The resulting Fmoc-NH-PEG5-NH2 TFA salt is dried under vacuum and used directly.
-
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations in anhydrous DMF for:
-
Fmoc-NH-PEG5-NH2 TFA salt
-
N-acetylglycine
-
DIC
-
Oxyma
-
-
-
Kinetic Run:
-
In a reaction vial at a constant temperature (e.g., 25°C), add the stock solutions of Fmoc-NH-PEG5-NH2 TFA salt, N-acetylglycine, and Oxyma.
-
Initiate the reaction by adding the DIC stock solution.
-
Start a timer immediately upon the addition of DIC.
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a quenching solution (e.g., a mixture of ACN/water with 0.1% FA) in an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
A suitable gradient method should be developed to separate the starting materials (Fmoc-NH-PEG5-NH2 and N-acetylglycine) from the product.
-
Monitor the reaction by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
-
Use a UV detector set to a wavelength where both the starting material and product have significant absorbance (e.g., 265 nm for the Fmoc group).
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and product at each time point.
-
Plot the concentration of the product (or reactant) as a function of time.
-
From this data, determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law.
-
Visualizations
Caption: Carbodiimide-mediated amide bond formation pathway.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Side Reactions During Boc Deprotection of PEG Linkers
This guide is intended for researchers, scientists, and drug development professionals who are utilizing Boc-protected PEG linkers in their experimental workflows. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate and prevent common side reactions during the Boc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the acidic deprotection of Boc-protected PEG linkers?
A1: The most common cause of side reactions is the generation of a stable and reactive tert-butyl cation upon cleavage of the Boc (tert-butoxycarbonyl) group with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile that can subsequently alkylate any nucleophilic functional groups present in your molecule, leading to the formation of undesired byproducts.[1][2]
Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?
A2: Nucleophilic residues are particularly at risk of tert-butylation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to alkylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1]
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.
Q3: My Boc deprotection reaction is incomplete. What are the possible reasons?
A3: Several factors can lead to incomplete Boc deprotection:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved through acidolysis, so a sufficiently strong acid at an adequate concentration is necessary. Trifluoroacetic acid (TFA) is commonly used for this purpose.
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, which slows down the reaction rate.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not go to completion.
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-conjugate and the acid are well-solvated. Dichloromethane (B109758) (DCM) is a frequently used solvent for TFA-mediated deprotection.
Q4: Can the acidic conditions for Boc deprotection affect other parts of my molecule?
A4: Yes, if your molecule contains other acid-labile functional groups, they may be cleaved under the conditions used for Boc deprotection. For example, protecting groups like trityl (Trt) or certain ester bonds can be sensitive to strong acids like TFA. One researcher reported a 10-20% loss of ester bonds when using TFA in DCM for Boc deprotection.
Troubleshooting Guide
Issue 1: Presence of Unexpected Side Products Post-Deprotection
This is often due to alkylation by the tert-butyl cation.
Solution: Use of Scavengers
Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule of interest.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose | Reference |
| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5% | Carbocation Scavenger | |
| Water | 2.5 - 5% | Carbocation Scavenger | |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine | |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine | |
| Phenol | 5% | Carbocation Scavenger |
A commonly used and effective scavenger cocktail is a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v). For molecules with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.
dot
Caption: Boc deprotection side reaction and scavenger mechanism.
Issue 2: Incomplete Deprotection Reaction
If you observe the presence of starting material after the reaction, consider the following optimization steps.
Solution: Adjusting Reaction Conditions
Table 2: Troubleshooting Incomplete Boc Deprotection
| Parameter | Recommended Action | Considerations |
| Acid Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). | Higher acid concentrations may increase the risk of side reactions with other acid-labile groups. |
| Reaction Time | Extend the reaction time and monitor progress using TLC, LC-MS, or NMR. | Be mindful that prolonged exposure to acid can lead to degradation of sensitive molecules. |
| Temperature | While most deprotections are at room temperature, gentle heating may be required for some substrates. | Increased temperature can also accelerate side reactions. |
| Solvent | Ensure the PEG-conjugate is fully soluble in the chosen solvent. DCM is a common choice. | Poor solubility will impede the reaction. |
| Acid System | Consider a stronger acid system, such as 4M HCl in 1,4-dioxane. | Ensure compatibility with other functional groups in your molecule. |
dot
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
Add the appropriate scavenger(s), such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) (3 times).
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
Protocol 2: Monitoring Reaction Progress by HPLC
-
Prepare a calibration curve using known concentrations of your starting material and the expected product.
-
During the deprotection reaction, withdraw a small aliquot at various time points.
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase that contains a neutralizing agent.
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction's progress over time.
dot
Caption: Experimental workflow for Boc deprotection of PEG linkers.
References
Technical Support Center: Optimizing Peptide-PEG Conjugate Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing the solubility of peptide-PEG conjugates.
Troubleshooting Guide
Low solubility and aggregation are common hurdles in the development of peptide-PEG conjugates. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: My purified peptide-PEG conjugate has low solubility or has precipitated out of solution.
This is a frequent challenge that can arise from the intrinsic properties of the peptide, the characteristics of the attached PEG, or the formulation conditions.
Initial Assessment & Solution Finder
| Symptom | Potential Cause | Recommended Action |
| Precipitation upon dissolution in aqueous buffer | Highly hydrophobic peptide; Isoelectric Point (pI) issue. | 1. Solvent Test : Test solubility in a small aliquot first. 2. pH Adjustment : Adjust the buffer pH to be at least 2 units away from the peptide's pI. 3. Organic Co-solvent : Dissolve in a minimal amount of an organic solvent (e.g., DMSO, DMF) before adding dropwise to the aqueous buffer.[1] |
| Cloudiness or visible aggregates after storage | Aggregation over time, potentially due to suboptimal storage conditions or formulation instability. | 1. Review Storage : Ensure storage at -20°C or -80°C. 2. Add Excipients : Consider adding stabilizers like arginine or sugars (sucrose, trehalose) to the formulation. 3. Re-dissolution : Use sonication or gentle warming to attempt re-dissolution. |
| Gel formation in aqueous solution | Extensive intermolecular hydrogen bonding, common with peptides rich in Gln, Ser, and Thr. | 1. Disrupt H-bonds : Dissolve in a small amount of a strong organic solvent (DMSO, DMF) before slow dilution into your aqueous buffer. 2. pH Adjustment : Shifting the pH away from the pI can disrupt these interactions. |
In-depth Troubleshooting Steps
If initial actions do not resolve the issue, a more systematic optimization of the PEGylation strategy and formulation may be required.
| Parameter to Optimize | Rationale | Experimental Approach | Expected Outcome |
| PEG Chain Length | Longer PEG chains generally provide a greater hydrophilic shield, which can significantly enhance the solubility of hydrophobic peptides.[2] | Synthesize and compare conjugates with different PEG molecular weights (e.g., 5 kDa, 10 kDa, 20 kDa). | Increased solubility with increasing PEG molecular weight. |
| PEG Architecture | Branched PEGs can offer a larger hydrodynamic volume for the same molecular weight compared to linear PEGs, potentially offering better shielding against aggregation.[3] | If available, compare the solubility of conjugates with linear vs. branched PEGs of similar molecular weight. | Branched PEGs may provide superior solubility enhancement. |
| Buffer Composition | The type and concentration of buffer salts can influence peptide solubility. | Screen a panel of biocompatible buffers (e.g., phosphate, citrate, histidine) at different ionic strengths. | Identification of a buffer system that maximizes conjugate solubility. |
| Excipients | Stabilizing excipients can prevent aggregation by various mechanisms. | Systematically add and test the effect of stabilizers such as amino acids (e.g., arginine), sugars (e.g., sucrose), and non-ionic surfactants (e.g., polysorbate 80). | Enhanced long-term stability and prevention of precipitation. |
Frequently Asked Questions (FAQs)
Q1: Why is my peptide-PEG conjugate insoluble, even though PEGylation is supposed to increase solubility?
While PEGylation is a powerful technique to enhance solubility, several factors can still lead to poor solubility of the final conjugate.[2] These include:
-
Highly Hydrophobic Peptides : If the parent peptide is extremely hydrophobic, the attached PEG chain may not be sufficient to overcome its tendency to aggregate.
-
Isoelectric Point (pI) : Peptides are least soluble at their isoelectric point, where the net charge is zero. If the buffer pH is close to the pI of the conjugate, solubility will be minimal.
-
Insufficient PEG Size : A short PEG chain may not provide enough of a hydrophilic shield to effectively prevent aggregation of a larger or more hydrophobic peptide.
-
Conformational Changes : The conjugation process itself could induce conformational changes in the peptide that expose hydrophobic regions, leading to aggregation.
Q2: How do I choose the right PEG chain length for my peptide?
The optimal PEG chain length depends on a balance between solubility enhancement and potential loss of biological activity.
-
For highly insoluble peptides , a higher molecular weight PEG (e.g., 20 kDa or 40 kDa) is often more effective.[2]
-
For peptides where maintaining high biological activity is critical , it may be better to start with a smaller PEG (e.g., 5 kDa or 10 kDa) and assess the impact on both solubility and function.
-
It is often necessary to experimentally screen a few different PEG sizes to find the best balance for your specific peptide.
Q3: What is the best solvent to dissolve my peptide-PEG conjugate in?
The ideal solvent depends on the properties of the conjugate.
-
For hydrophilic conjugates : Start with sterile, deionized water or a suitable aqueous buffer (e.g., PBS, Tris).
-
For hydrophobic conjugates : It is often necessary to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). The aqueous buffer should then be added slowly and dropwise to the organic solution while stirring to prevent the conjugate from precipitating.
Q4: Can the type of PEG linkage chemistry affect the solubility of the conjugate?
While the primary driver of solubility enhancement is the PEG chain itself, the linkage chemistry can have a minor influence. The most important factor is to choose a stable linkage that does not cleave under your experimental conditions. The charge of the resulting linkage could slightly alter the pI of the conjugate, which in turn could affect its solubility at a given pH.
Q5: My peptide-PEG conjugate appears to be degrading. How can I improve its stability?
Degradation can be due to chemical or physical instability.
-
Chemical Stability : Hydrolysis and oxidation are common degradation pathways. Ensure the pH of your formulation is one where the peptide is stable, and consider storing under an inert gas (e.g., argon or nitrogen) if oxidation is a concern.
-
Physical Stability : This relates to aggregation and precipitation. In addition to the strategies mentioned in the troubleshooting guide, ensure you are using high-purity reagents and that the conjugate is properly purified to remove any unreacted peptide or PEG that could contribute to instability.
Quantitative Data on Solubility Enhancement
The following table provides an example of how PEGylation can improve the solubility of a peptide. Data for a specific peptide is often proprietary; this table illustrates the expected trend based on available literature.
| Molecule | PEG Molecular Weight (kDa) | Solubility in PBS (pH 7.4) |
| Peptide X (unconjugated) | N/A | ~0.5 mg/mL |
| Peptide X-PEG | 5 | ~2.5 mg/mL |
| Peptide X-PEG | 10 | ~8.0 mg/mL |
| Peptide X-PEG | 20 | >15.0 mg/mL |
Note: These are representative values. Actual solubility will depend on the specific peptide and experimental conditions.
Experimental Protocols
Protocol 1: NHS-Ester Mediated PEGylation of a Peptide
This protocol describes a common method for conjugating an NHS-ester activated PEG to a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) on a peptide.
Materials:
-
Peptide with a primary amine
-
NHS-Ester activated PEG (e.g., mPEG-NHS)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Peptide Dissolution : Dissolve the peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation : Immediately before use, dissolve the NHS-Ester activated PEG in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the activated PEG solution to the peptide solution. The final concentration of the organic solvent should be less than 10% (v/v).
-
Incubation : Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification : Purify the peptide-PEG conjugate from unreacted PEG and peptide using Size Exclusion Chromatography (see Protocol 2).
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Materials:
-
Crude PEGylation reaction mixture
-
SEC column suitable for the molecular weight range of the conjugate
-
HPLC or FPLC system
-
Mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration : Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Preparation : Filter the crude reaction mixture through a 0.22 µm filter.
-
Injection : Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the column volume for optimal resolution.
-
Elution : Elute the sample with the mobile phase at a constant flow rate. The peptide-PEG conjugate, having a larger hydrodynamic radius, will elute earlier than the unconjugated peptide and smaller PEG reagents.
-
Fraction Collection : Collect fractions and analyze them by SDS-PAGE or HPLC to identify those containing the purified conjugate.
-
Pooling and Concentration : Pool the pure fractions and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).
Protocol 3: Turbidity Assay for Solubility Assessment
This assay provides a quantitative measure of a conjugate's solubility limit in a given buffer.
Materials:
-
Purified peptide-PEG conjugate (lyophilized)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 340 nm or 600 nm
Procedure:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of the conjugate in the assay buffer. If necessary, use a small amount of co-solvent to initially dissolve the conjugate, then dilute with the buffer. Centrifuge to remove any initial insoluble material.
-
Serial Dilution : Perform a serial dilution of the stock solution in the 96-well plate using the assay buffer to create a range of concentrations.
-
Incubation : Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation.
-
Turbidity Measurement : Measure the absorbance (optical density) of each well at 340 nm or 600 nm. An increase in absorbance indicates light scattering due to the formation of insoluble particles.
-
Data Analysis : Plot the absorbance versus the conjugate concentration. The concentration at which the absorbance begins to significantly increase above the baseline is considered the solubility limit.
Visualizations
Caption: Troubleshooting workflow for insoluble peptide-PEG conjugates.
Caption: Experimental workflow for peptide PEGylation and characterization.
References
Technical Support Center: Preventing Protein Aggregation After PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during and after the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, enabling the detection of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by a UV-Vis spectrophotometer, can indicate the formation of insoluble aggregates.
Q3: Can the choice of PEG reagent influence aggregation?
Yes, the choice of PEG reagent is critical. Using homobifunctional linkers with reactive groups at both ends inherently carries a risk of cross-linking multiple protein molecules, which can lead to aggregation. The molecular weight and architecture (linear vs. branched) of the PEG can also impact aggregation. While higher molecular weight PEGs can offer better shielding, they might also induce aggregation in some cases.
Troubleshooting Guides
Problem: Significant precipitation/aggregation is observed during the PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Step 1: Reaction Condition Optimization
Systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
-
Preparation: Prepare a series of small-scale reaction tubes.
-
Parameter Variation: Systematically vary one parameter at a time while keeping others constant. Refer to the table below for suggested ranges.
-
Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Analyze the extent of aggregation in each reaction using the analytical methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick check by centrifugation to look for a pellet).
| Parameter | Suggested Screening Range | Rationale |
| Protein Concentration | 0.5, 1, 2, 5 mg/mL | High concentrations increase the likelihood of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A high excess of PEG can sometimes lead to increased aggregation. |
| pH | 6.0, 7.0, 7.4, 8.0 | Protein stability is highly pH-dependent. |
| Temperature | 4°C, Room Temperature | Lower temperatures can slow down the reaction rate and potentially reduce aggregation. |
Step 2: Incorporate Stabilizing Excipients
If optimizing reaction conditions is not sufficient, consider adding stabilizing excipients to the reaction buffer.
| Excipient | Recommended Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Polyols (e.g., Sorbitol, Glycerol) | 5-10% (w/v) | Act as protein stabilizers. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions. |
| Non-ionic Surfactants (e.g., Polysorbate 20/80) | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation. |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.
Step 4: Consider Alternative PEGylation Strategies
If aggregation persists, it may be necessary to explore alternative PEGylation chemistries that are less prone to causing aggregation.
-
Site-Specific PEGylation: Targeting specific amino acid residues (e.g., cysteine) can provide better control over the PEGylation site and reduce the chances of random cross-linking.
-
Use of Monofunctional PEG: Ensure the use of high-purity monofunctional PEG reagents to avoid cross-linking from bifunctional impurities.
-
Branched PEG: Branched PEGs can offer enhanced shielding of the protein surface, which may help in preventing aggregation.
Problem: The purified PEGylated protein aggregates over time during storage.
Solution:
-
Optimize Formulation: The storage buffer composition is critical for the long-term stability of the PEGylated protein.
-
pH: Store the protein at a pH where it exhibits maximum stability.
-
Excipients: Include stabilizing excipients such as sugars, polyols, amino acids, or non-ionic surfactants in the storage buffer.
-
-
Cryoprotectants: If the protein is to be stored frozen, use cryoprotectants like glycerol (B35011) (at 10-25% v/v) to prevent aggregation during freeze-thaw cycles.
-
Low Temperature Storage: Store the purified protein at a low temperature, such as -80°C, to maintain its stability.
References
Monitoring Fmoc-NH-PEG5-NH-Boc reaction progress with TLC or LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of the amide coupling reaction between Fmoc-NH-PEG5-COOH and Boc-NH2 to form Fmoc-NH-PEG5-NH-Boc. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the reactants and the product that influence their analysis by TLC and LC-MS?
A1: The key characteristics are polarity and the presence of chromophores and ionizable groups.
-
Fmoc-NH-PEG5-COOH (Starting Material): This is the most polar molecule due to the free carboxylic acid. The Fmoc group provides a strong UV chromophore for TLC visualization.
-
Boc-NH2 (Starting Material): This is a small, relatively non-polar molecule. It lacks a strong UV chromophore, making it difficult to visualize on TLC by UV light alone. Staining is required.
-
This compound (Product): This is the least polar of the three key molecules, as the carboxylic acid has been converted to a less polar amide. It retains the Fmoc group for UV visualization.
Q2: Which technique, TLC or LC-MS, is better for monitoring this reaction?
A2: Both techniques are valuable and provide complementary information.
-
TLC is a rapid, inexpensive, and straightforward method for qualitative monitoring of the reaction's progress. It is excellent for quickly checking for the consumption of the starting material (Fmoc-NH-PEG5-COOH) and the formation of the less polar product.
-
LC-MS provides more detailed and quantitative information. It confirms the identity of the product by its mass-to-charge ratio (m/z) and can be used to quantify the relative amounts of reactants and products, giving a more precise measure of reaction completion.
Q3: How do I choose an appropriate TLC mobile phase?
A3: The goal is to find a solvent system that provides good separation between the starting material (Fmoc-NH-PEG5-COOH) and the product (this compound). A common starting point for such compounds is a mixture of a relatively non-polar solvent and a polar solvent, such as dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). A typical starting ratio would be 95:5 DCM:MeOH. You can increase the proportion of methanol to increase the polarity of the mobile phase if the spots do not move far enough from the baseline.
Q4: Why can't I see the Boc-NH2 spot on my TLC plate under UV light?
A4: The Boc protecting group does not have a significant UV chromophore. To visualize Boc-NH2, you will need to use a staining solution, such as ninhydrin (B49086), which reacts with the primary amine to produce a colored spot.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Expected m/z [M+H]⁺ | Expected m/z [M+Na]⁺ | Estimated Rf |
| Fmoc-NH-PEG5-COOH | C₂₈H₃₇NO₉ | 531.60[1] | 531.2468 | 532.2541 | 554.2360 | 0.2 - 0.3 |
| Boc-NH2 | C₅H₁₁NO₂ | 117.15[2][3] | 117.0790 | 118.0863 | 140.0682 | 0.5 - 0.6 |
| This compound | C₃₀H₄₂N₂O₈ | 558.67 | 558.2941 | 559.3014 | 581.2833 | 0.7 - 0.8 |
*Estimated Rf values are for a silica (B1680970) gel TLC plate with a mobile phase of 95:5 Dichloromethane:Methanol. These values are estimates and should be determined experimentally.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
This protocol details the steps for monitoring the reaction progress using TLC.
-
Plate Preparation:
-
On a silica gel TLC plate, use a pencil to gently draw a baseline approximately 1 cm from the bottom.
-
Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Sample Preparation:
-
Prepare dilute solutions (approx. 1-2 mg/mL) of the starting material (Fmoc-NH-PEG5-COOH) and the reaction mixture in a volatile solvent like DCM or methanol.
-
-
Spotting:
-
Using a capillary tube, spot a small amount of the Fmoc-NH-PEG5-COOH solution on the "SM" lane.
-
Spot the reaction mixture on the "RM" lane.
-
On the "C" lane, first spot the Fmoc-NH-PEG5-COOH solution, and then, on top of the same spot, apply the reaction mixture. This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture lane.[4]
-
-
Development:
-
Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 95:5 DCM:MeOH). Ensure the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The Fmoc-containing compounds will appear as dark spots. Circle the spots with a pencil.
-
To visualize the Boc-NH2, prepare a ninhydrin staining solution and dip the plate in it, then gently heat with a heat gun until colored spots appear.
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the "RM" lane over time.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
This protocol provides a general procedure for LC-MS analysis.
-
Sample Preparation:
-
Take a small aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., 1:1000 with 50:50 acetonitrile:water).
-
-
LC-MS Method:
-
Column: A C18 reversed-phase column is suitable for this separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.
-
Flow Rate: A standard analytical flow rate is 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended.
-
Scan Range: Set the mass spectrometer to scan a range that includes the expected m/z values of the reactants and the product (e.g., m/z 100-1000).
-
Data Analysis: Extract the ion chromatograms for the expected [M+H]⁺ and [M+Na]⁺ ions of the starting materials and the product to monitor their presence and relative abundance.
-
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.[5] | - Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the mobile phase to reduce tailing. |
| Spots are at the baseline | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of methanol in a DCM/MeOH mixture). |
| Spots are at the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase by decreasing the proportion of the polar solvent. |
| No spots are visible under UV light | - The compound does not have a UV chromophore (e.g., Boc-NH2).- The sample is too dilute. | - Use a chemical stain (e.g., ninhydrin) to visualize the spot.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Uneven solvent front | The TLC plate was not placed evenly in the developing chamber, or the chamber was not properly saturated with solvent vapor. | Ensure the plate is level in the chamber and that the chamber is sealed and saturated with the mobile phase vapor before placing the plate inside. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No peak or very weak signal for the product | - The reaction has not proceeded significantly.- Poor ionization of the analyte.- The compound is not eluting from the column. | - Allow the reaction to run for a longer time.- Check the mass spectrometer settings and ensure they are appropriate for your compound. For PEGylated compounds, sometimes post-column addition of a charge-reducing agent like triethylamine can simplify the spectrum and improve signal.- Adjust the mobile phase gradient to be more aggressive (i.e., a faster increase in the organic solvent percentage). |
| Multiple peaks for a single compound | - Presence of different salt adducts (e.g., [M+K]⁺ in addition to [M+H]⁺ and [M+Na]⁺).- In-source fragmentation. | - This is common in ESI-MS. Extract the ion chromatograms for all expected adducts.- Optimize the source conditions (e.g., reduce the fragmentor voltage) to minimize in-source fragmentation. |
| Broad or tailing peaks | - Secondary interactions with the column stationary phase.- The presence of the PEG chain can sometimes lead to broader peaks. | - Add a small amount of an ion-pairing agent or an acid modifier (like formic acid or trifluoroacetic acid) to the mobile phase.- This is often inherent to PEGylated molecules; however, optimizing the gradient and flow rate can help improve peak shape. |
| Unexpected m/z values | - Presence of impurities or byproducts.- Formation of unexpected adducts. | - Analyze the mass difference to known compounds to hypothesize the structure of the impurity.- Check for common solvent adducts or adducts from contaminants in the mobile phase. |
Visualizations
Caption: Workflow for monitoring the amide coupling reaction using TLC and LC-MS.
Caption: Decision-making workflow for troubleshooting an unexpected spot on a TLC plate.
References
Technical Support Center: Optimizing Reaction Buffer pH for Efficient Conjugation
Welcome to the technical support center for bioconjugation. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to reaction buffer pH optimization, a critical factor for achieving efficient and reproducible conjugation.
Data Presentation: Optimal pH for Common Conjugation Chemistries
The efficiency of a conjugation reaction is highly dependent on the pH of the reaction buffer, which influences the reactivity of both the target functional groups and the crosslinker. The table below summarizes the optimal pH ranges for several widely used conjugation chemistries.
| Conjugation Chemistry | Reactive Groups | Target Functional Group | Optimal pH Range | Key Considerations |
| NHS Ester | N-hydroxysuccinimide Ester | Primary Amine (-NH₂) | 7.2 - 8.5[1][2][3] | Lower pH protonates amines, reducing reactivity. Higher pH (>8.5) significantly increases the rate of NHS-ester hydrolysis, lowering yield[3][4]. An ideal range is often cited as 8.3-8.5. |
| Maleimide | Maleimide | Sulfhydryl/Thiol (-SH) | 6.5 - 7.5 | The reaction is highly specific for thiols in this range. At pH > 8.5, maleimides can also react with primary amines. |
| EDC/Carbodiimide | Carbodiimide (+ NHS) | Carboxyl (-COOH) to Amine (-NH₂) | 4.5 - 6.0 (Activation) 7.2 - 8.5 (Conjugation) | This is a two-step process. The first step, carboxyl activation with EDC, is most efficient at pH 4.5. The subsequent reaction with an amine is often performed at physiological pH. MES buffer is recommended for the activation step. |
| Imidoester | Imidoester | Primary Amine (-NH₂) | 8.0 - 10.0 | Reaction is more efficient at pH 10 than at pH 8, but side reactions can occur below pH 10. |
| Hydrazone/Oxime | Hydrazide/Aminooxy | Aldehyde/Ketone (-CHO) | 4.5 - 5.5 | The reaction is acid-catalyzed. At lower pH, the hydrazide can become protonated and non-nucleophilic. |
| Isothiocyanate | Isothiocyanate | Amine (-NH₂) / Thiol (-SH) | 9.0 - 11.0 (for Amines) 6.0 - 8.0 (for Thiols) | The target of the isothiocyanate group is pH-dependent. |
Troubleshooting Guide
This section addresses common problems encountered during conjugation reactions, with a focus on pH-related issues.
Question: Why is my conjugation yield low or non-existent?
Answer: Low conjugation efficiency is a frequent issue that can often be traced back to the reaction buffer and conditions.
-
Suboptimal Buffer pH: This is the most common cause. Verify that your buffer pH is within the optimal range for your specific crosslinking chemistry (see table above). A pH outside this range can either render the target functional groups unreactive (e.g., protonated amines at low pH) or lead to rapid degradation of your crosslinker (e.g., hydrolysis of NHS esters at high pH).
-
Incompatible Buffer Components: Your buffer must be free of molecules that contain the same functional group as your target. For amine-reactive chemistries (like NHS esters), avoid buffers containing primary amines such as Tris and glycine (B1666218). For thiol-reactive chemistries, avoid buffers containing sulfhydryl agents like DTT. Phosphate-buffered saline (PBS), HEPES, borate, and carbonate buffers are generally safe choices.
-
Hydrolysis of Reagents: Many crosslinkers, especially NHS esters, are moisture-sensitive and will hydrolyze in aqueous solutions. This hydrolysis competes with the desired conjugation reaction. Always prepare stock solutions of the crosslinker in an anhydrous organic solvent like DMSO or DMF immediately before use and minimize the time the crosslinker is in the aqueous buffer before the reaction is complete.
-
Low Reactant Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increasing the concentration of your biomolecule can favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the crosslinker.
Question: I'm observing precipitation during my conjugation reaction. What should I do?
Answer: Precipitate formation can compromise your experiment by reducing the concentration of active biomolecules and making purification difficult.
-
Protein Concentration: Very high concentrations of protein can lead to aggregation and precipitation, especially during modification. Consider performing the reaction at a more dilute concentration.
-
Inappropriate Buffer Conditions: A suboptimal pH or the wrong buffer choice can affect the stability and solubility of your protein, leading to precipitation. Ensure the buffer pH is one at which your protein is known to be stable.
-
Hydrophobic Reagents: The addition of a very hydrophobic crosslinker or molecule to your protein can decrease the overall solubility of the resulting conjugate. If this is a recurring issue, consider using a crosslinker that includes a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation? A1: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often considered ideal because it provides a good balance between having deprotonated, reactive amines and minimizing the hydrolysis of the NHS ester.
Q2: Which buffers are recommended for conjugation reactions, and which should be avoided? A2: Recommended buffers include Phosphate (B84403), Borate, HEPES, and Carbonate-Bicarbonate, as they are generally non-reactive. The most critical rule is to avoid buffers that contain functional groups that will compete in the reaction. For example, do not use Tris or glycine buffers for amine-reactive conjugations, as they contain primary amines.
Q3: How does pH affect the stability of my crosslinker? A3: The stability of many crosslinkers is highly pH-dependent. NHS esters, for instance, are susceptible to hydrolysis, and this degradation process accelerates significantly at alkaline pH (above 8.5-9.0). This hydrolysis reaction competes directly with the desired conjugation reaction, reducing the efficiency of labeling.
Q4: Can I use PBS for my conjugation reaction? A4: Yes, Phosphate-Buffered Saline (PBS) is a commonly used buffer, especially for NHS ester reactions. A typical pH for PBS is 7.4. While this is within the functional range of 7.2-8.5, it is on the lower end. The reaction will proceed, but it may be slower compared to a reaction at pH 8.0-8.5, potentially requiring a longer incubation time to achieve the same efficiency.
Q5: How do I stop (quench) the reaction once it's complete? A5: To stop the reaction, you can add a small molecule that will react with any remaining active crosslinker. For amine-reactive crosslinkers like NHS esters, adding a buffer containing a high concentration of primary amines, such as Tris or glycine, will effectively quench the reaction.
Experimental Protocols
Protocol 1: General Preparation of 0.1 M Sodium Phosphate Buffer
This protocol describes the preparation of a 0.1 M sodium phosphate buffer, a common buffer for bioconjugation.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Purified water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.1 M solution of sodium phosphate monobasic (e.g., dissolve 1.20 g of NaH₂PO₄ in water to a final volume of 100 mL).
-
Prepare a 0.1 M solution of sodium phosphate dibasic (e.g., dissolve 1.42 g of Na₂HPO₄ in water to a final volume of 100 mL).
-
-
Mix to Target pH:
-
Place a desired volume of the 0.1 M sodium phosphate dibasic solution in a beaker with a stir bar.
-
Place the pH probe in the solution and monitor the pH.
-
Slowly add the 0.1 M sodium phosphate monobasic solution while stirring until the desired pH is reached. For example, to reach pH 7.5, you will mix approximately 16 mL of the monobasic solution with 84 mL of the dibasic solution.
-
-
Final Volume and Storage:
-
Transfer the final solution to a volumetric flask and add purified water to the mark to ensure the final concentration is 0.1 M.
-
Store the buffer at 4°C.
-
Protocol 2: pH Optimization Screen for Conjugation
This protocol outlines a method to determine the optimal buffer pH for your specific conjugation reaction.
Procedure:
-
Buffer Preparation: Prepare a series of identical buffers (e.g., 0.1 M sodium phosphate) with pH values across the recommended range for your chemistry. For an NHS ester reaction, you might prepare buffers at pH 7.0, 7.5, 8.0, 8.5, and 9.0.
-
Set up Reactions: In separate microcentrifuge tubes, set up identical conjugation reactions. Each tube should contain the same concentration of your biomolecule, the same molar ratio of your crosslinker, and the same final reaction volume. The only variable should be the pH of the reaction buffer used in each tube.
-
Incubation: Incubate all reactions under the same conditions (e.g., 1 hour at room temperature).
-
Quenching: Stop all reactions simultaneously by adding a quenching buffer (if applicable).
-
Analysis: Analyze the products from each reaction to determine the conjugation efficiency. This can be done using methods like SDS-PAGE (looking for a band shift), UV-Vis spectrophotometry, or HPLC.
-
Determine Optimal pH: Identify the pH that provides the highest conjugation yield without causing significant degradation or precipitation of the biomolecule.
Protocol 3: Quantification of Conjugation Efficiency by UV-Vis Spectrophotometry
This method is suitable when the molecule being conjugated has a distinct UV-Vis absorbance peak from the protein (typically measured at 280 nm). The Degree of Labeling (DOL) can be calculated.
Materials:
-
UV-Vis Spectrophotometer
-
Purified conjugate sample
-
Unlabeled protein sample (for baseline)
-
Buffer used for conjugation
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which corresponds primarily to the protein.
-
Measure the absorbance at the wavelength maximum for the conjugated molecule (Aₘₐₓ).
-
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ reading for any contribution from the conjugated molecule. A correction factor (CF), where CF = (A₂₈₀ of the label) / (Aₘₐₓ of the label), is needed.
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Label Concentration:
-
Label Concentration (M) = Aₘₐₓ / (ε_label × path length)
-
ε_label is the molar extinction coefficient of the label at its λₘₐₓ.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = [Label Concentration] / [Protein Concentration]
-
The DOL represents the average number of label molecules conjugated to each protein.
-
References
Degradation pathways for Fmoc-NH-PEG5-NH-Boc in aqueous solution
Welcome to the technical support center for Fmoc-NH-PEG5-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this heterobifunctional linker in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Degradation Pathways Overview
This compound is a versatile linker molecule commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its stability in aqueous solutions is critical for successful applications. The molecule's degradation is primarily dictated by the lability of its two protecting groups, the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group, as well as the integrity of the polyethylene (B3416737) glycol (PEG) backbone and the flanking amide bonds.
The Fmoc group is notoriously base-labile and is readily cleaved under basic conditions. The Boc group , conversely, is acid-labile and requires acidic conditions for removal. The central PEG chain and the amide linkages are generally stable under typical aqueous conditions but can be susceptible to degradation under harsh conditions such as extreme pH and high temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solution?
A1: The primary degradation pathways involve the cleavage of the terminal protecting groups. The Fmoc group is susceptible to cleavage under basic conditions (pH > 8), while the Boc group is cleaved under acidic conditions (pH < 4). The amide bonds and the PEG backbone are generally stable under mild aqueous conditions but can undergo hydrolysis at extreme pH values, especially when heated.
Q2: I am observing premature cleavage of the Fmoc group during my conjugation reaction in a neutral buffer (pH 7.4). What could be the cause?
A2: While the Fmoc group is most rapidly cleaved under strongly basic conditions, it can exhibit some instability in neutral or slightly basic buffers, especially in the presence of primary or secondary amines in your reaction mixture. These amines can act as nucleophiles, leading to slow Fmoc deprotection. Ensure your buffers are free of amine contaminants and consider working at a slightly acidic pH if your experiment allows.
Q3: My Boc-protected compound appears to be degrading in my aqueous formulation. What should I check?
A3: The Boc group is generally stable at neutral and basic pH. If you are observing degradation, first confirm that the pH of your solution has not drifted into the acidic range. Even mildly acidic conditions can lead to slow hydrolysis of the Boc group over time. Also, consider the possibility of enzymatic degradation if you are working with biological samples.
Q4: Can the PEG chain itself degrade in my aqueous solution?
A4: The PEG backbone is generally very stable in aqueous solutions. However, it can undergo slow oxidative degradation in the presence of transition metal ions and oxygen. If you suspect PEG degradation, ensure your buffers are prepared with high-purity water and consider adding a chelating agent like EDTA to sequester any contaminating metal ions.
Q5: How can I monitor the degradation of this compound?
A5: The most effective method for monitoring the degradation of the molecule and its fragments is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[1][2][3] This allows for the separation and identification of the intact molecule and its degradation products, such as the deprotected linker or cleaved protecting groups.
Troubleshooting Guides
Issue 1: Premature Cleavage of the Fmoc Group
-
Symptom: Loss of the Fmoc group during a reaction or storage in a supposedly non-deprotecting aqueous buffer (e.g., PBS at pH 7.4).
-
Possible Causes & Solutions:
-
Amine Contamination: Buffers containing primary or secondary amines (like Tris) can cause Fmoc deprotection.
-
Solution: Use amine-free buffers such as phosphate, HEPES, or borate.[4]
-
-
High pH: The pH of your buffer may be higher than intended.
-
Solution: Verify the pH of your solution. For maximum stability of the Fmoc group, it is advisable to work at a pH below 8.
-
-
Nucleophilic Attack: Other nucleophiles in your reaction mixture may be attacking the Fmoc group.
-
Solution: Identify and remove or protect any strong nucleophiles that are not essential for your desired reaction.
-
-
Issue 2: Unexpected Removal of the Boc Group
-
Symptom: Loss of the Boc group in a neutral or basic aqueous solution.
-
Possible Causes & Solutions:
-
Acidic Microenvironment: Localized areas of low pH in your reaction mixture can lead to Boc cleavage.
-
Solution: Ensure your solution is well-buffered and homogenous.
-
-
Prolonged Storage: Over extended periods, even at neutral pH, slow hydrolysis can occur, especially at elevated temperatures.
-
Solution: Store aqueous solutions of the linker at 4°C for short-term use and frozen for long-term storage. Prepare fresh solutions for critical experiments.
-
-
Issue 3: Low Yield or Incomplete Reaction in Bioconjugation
-
Symptom: The conjugation of the linker to your molecule of interest is inefficient.
-
Possible Causes & Solutions:
-
Hydrolysis of Linker: The reactive ends of the linker (after deprotection) may be hydrolyzing before conjugation.
-
Solution: Perform the conjugation reaction as soon as possible after deprotection. Optimize the pH to balance linker stability and reaction efficiency.
-
-
Steric Hindrance: The PEG chain may be sterically hindering the reactive groups.
-
Solution: While you cannot change the PEG5 length of this molecule, in the future, you might consider a linker with a longer or shorter PEG chain depending on your specific application.
-
-
Suboptimal Reaction Conditions: The pH, temperature, or concentration of reactants may not be optimal.
-
Solution: Systematically vary the reaction conditions to find the optimal parameters for your specific conjugation.
-
-
Quantitative Data on Stability
While precise kinetic data for the degradation of this compound in aqueous solution is not extensively available in peer-reviewed literature, the following tables summarize the expected relative stability of the key functional groups under various conditions based on established chemical principles.
Table 1: Relative Stability of Protecting Groups in Aqueous Solution
| pH Range | Temperature | Fmoc Group Stability | Boc Group Stability |
| < 4 | Room Temp | High | Low (Acid Labile) |
| 4 - 6 | Room Temp | High | Moderate |
| 6 - 8 | Room Temp | Moderate | High |
| > 8 | Room Temp | Low (Base Labile) | High |
| Neutral (7.4) | Elevated (37°C) | Moderate to Low | High |
Table 2: General Stability of Linker Components
| Component | Conditions for Degradation | Notes |
| PEG Backbone | Strong oxidizing agents, transition metals | Generally very stable in typical aqueous buffers. |
| Amide Bonds | Strong acid or base with heat | Considered stable under physiological conditions.[5] |
| Fmoc-Carbamate | Basic conditions (pH > 8), primary/secondary amines | Cleavage can occur slowly even at neutral pH over time. |
| Boc-Carbamate | Acidic conditions (pH < 4) | Generally stable at neutral and basic pH. |
Experimental Protocols
Protocol 1: Monitoring Degradation of this compound by LC-MS
This protocol outlines a general method to analyze the stability of the linker in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
HPLC with a C18 column
-
Mass Spectrometer (e.g., ESI-QTOF)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN) at a concentration of 1-10 mg/mL.
-
Dilute the stock solution into the aqueous buffer of interest to a final concentration of 50-100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
-
Quench any further degradation by adding an equal volume of ACN containing 0.1% FA.
-
Analyze the samples by LC-MS.
-
LC Method: Use a gradient elution from 95% water with 0.1% FA to 95% ACN with 0.1% FA over a suitable time to separate the parent compound from potential degradation products.
-
MS Method: Operate the mass spectrometer in positive ion mode and scan a mass range that includes the parent molecule (m/z for [M+H]⁺) and expected degradation products (e.g., Boc-deprotected, Fmoc-deprotected, and fully deprotected linker).
-
-
Integrate the peak areas of the parent compound and degradation products over time to assess the stability.
Visualizations
Caption: Primary degradation pathways of this compound under different pH conditions.
Caption: A logical workflow for troubleshooting unexpected degradation of the linker.
References
Validation & Comparative
Characterization of Fmoc-NH-PEG5-NH-Boc by 1H NMR and 13C NMR
This guide provides a comprehensive overview of the characterization of Fmoc-NH-PEG5-NH-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The guide focuses on characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offers a comparison with alternative analytical techniques, and provides detailed experimental protocols.
Overview of Analytical Techniques
The structural integrity, purity, and identity of this compound are critical for its successful application in drug development. While NMR is a powerful tool for detailed structural elucidation, other methods provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Provides detailed information on the molecular structure, proton environment, and relative abundance of different components. | Non-destructive, highly reproducible, provides unambiguous structural information. | Lower sensitivity compared to MS, complex spectra for large polymers.[3] |
| ¹³C NMR | Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton and functional groups. | Wide chemical shift range provides excellent resolution for complex molecules.[4] | Low natural abundance of ¹³C (1.1%) results in low sensitivity and requires longer acquisition times.[5] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (with HRMS). | Extremely high sensitivity, provides accurate molecular weight. | Provides limited structural information on its own, cannot distinguish isomers. |
| HPLC/UPLC | Assesses purity and identifies impurities. | High-resolution separation, quantitative analysis of purity. | Requires reference standards for impurity identification, may require different detectors for all parts of the molecule. |
| FTIR Spectroscopy | Confirms the presence of key functional groups (e.g., C=O, N-H, C-O). | Fast, simple sample preparation, good for identifying functional groups. | Provides limited information on the overall molecular structure, not ideal for purity assessment. |
Structural Characterization by NMR Spectroscopy
NMR spectroscopy is the most definitive method for the structural confirmation of this compound. The molecule contains three distinct moieties—the Fmoc group, the PEG5 linker, and the Boc group—each with characteristic signals in both ¹H and ¹³C NMR spectra.
Chemical Structure of this compound
Fmoc-NH-(CH₂CH₂O)₅-H₂C-H₂C-NH-Boc
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts are summarized below.
| Assignment | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Fmoc (Aromatic) | 8H | 7.30 - 7.90 | Multiplet | The aromatic protons of the fluorenyl group appear downfield. |
| Fmoc (CH) | 1H | ~4.40 | Triplet | The proton at the 9-position of the fluorenyl group. |
| Fmoc (CH₂) | 2H | ~4.25 | Doublet | The methylene (B1212753) protons adjacent to the oxygen of the carbamate. |
| PEG Linker (O-CH₂-CH₂-O) | ~16H | ~3.65 | Singlet (broad) | The repeating ethylene (B1197577) glycol units give a characteristic strong signal. |
| PEG Linker (adjacent to NH) | 4H | 3.30 - 3.50 | Multiplet | The methylene groups adjacent to the two nitrogen atoms are shifted relative to the main PEG signal. |
| NH Protons | 2H | 5.0 - 7.0 | Broad | Chemical shift is concentration and solvent dependent; can be confirmed by D₂O exchange. |
| Boc (t-butyl) | 9H | ~1.45 | Singlet | A sharp, strong signal characteristic of the tert-butoxycarbonyl protecting group. |
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Due to the low natural abundance of ¹³C, quantitative analysis requires specific experimental parameters to ensure accurate signal integration.
| Assignment | Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Fmoc (C=O) | 1C | ~156 | Carbonyl of the fluorenylmethyloxycarbonyl group. |
| Boc (C=O) | 1C | ~155 | Carbonyl of the tert-butoxycarbonyl group. |
| Fmoc (Aromatic) | 8C | 120 - 144 | Aromatic carbons of the fluorenyl group. |
| Boc (Quaternary C) | 1C | ~79 | The quaternary carbon of the t-butyl group. |
| PEG Linker (-CH₂-O-) | ~10C | ~70 | The repeating methylene carbons of the PEG chain. |
| Fmoc (CH) | 1C | ~67 | Methylene carbon of the Fmoc group linked to oxygen. |
| Fmoc (CH₂) | 1C | ~47 | Methine carbon of the fluorenyl group. |
| PEG Linker (-CH₂-N-) | 2C | ~40 | Carbons adjacent to the nitrogen atoms. |
| Boc (CH₃) | 3C | ~28 | The three methyl carbons of the t-butyl group. |
Experimental Protocols
Accurate and reproducible NMR data acquisition requires careful sample preparation and parameter selection.
-
Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvation: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for PEG derivatives as it can help resolve exchangeable protons like N-H.
-
Mixing: Vortex the sample gently until the solid is completely dissolved.
The following are general parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans (ns): 16-64 (sufficient for high signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (-2 to 14 ppm).
Quantitative ¹³C NMR Acquisition:
-
Pulse Program: Inverse-gated decoupling (e.g., 'zgig30') to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.
-
Number of Scans (ns): 1024 or higher, depending on sample concentration.
-
Relaxation Delay (d1): 30-60 seconds. A long delay is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons and carbonyls.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (-10 to 230 ppm).
Experimental Workflow Visualization
The logical flow from sample handling to final structural confirmation can be visualized as follows.
References
A Comparative Guide to Purity Assessment of Fmoc-NH-PEG5-NH-Boc
For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules like PROTACs (Proteolysis Targeting Chimeras), ensuring the purity of building blocks such as the bifunctional linker Fmoc-NH-PEG5-NH-Boc is of paramount importance. This linker, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine, requires robust analytical methods to characterize its identity and purity, and to quantify potential impurities.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of this compound. It includes detailed experimental protocols and supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in the reversed-phase (RP-HPLC) mode, is the most widely used technique for analyzing the purity of PEGylated linkers.[1] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. The presence of the Fmoc group provides a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.
Method Comparison and Data Presentation
While specific, validated methods for this compound are not extensively published, the principles for analyzing structurally similar Fmoc-protected amino acids and other PEG derivatives are well-established. A typical analytical approach would involve a gradient elution to resolve the main compound from potential impurities, which could include starting materials, by-products from the PEGylation process, or molecules with incomplete or cleaved protecting groups.
For impurities that lack the Fmoc chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are highly recommended.[1]
Alternative and Complementary Analytical Techniques
While HPLC is central to purity analysis, other techniques provide orthogonal information that is crucial for a comprehensive characterization of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the mass detection capabilities of MS. It is invaluable for confirming the identity of the main peak by its mass-to-charge ratio (m/z) and for identifying unknown impurities. Sensitive LC-MS/MS methods are particularly crucial for the analysis of PROTACs and their linkers in biological matrices.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for the structural elucidation and confirmation of this compound. The spectra can confirm the presence of the Fmoc, PEG, and Boc moieties and can also be used to assess purity by identifying signals corresponding to impurities.
Comparative Analysis of Analytical Methods
The following table summarizes the key characteristics and applications of the primary analytical methods for assessing the purity of this compound.
| Method | Principle | Primary Use | Strengths | Limitations |
| RP-HPLC-UV | Differential partitioning between a non-polar stationary phase and a polar mobile phase, with UV detection. | Quantifying chemical purity and resolving impurities with a UV chromophore. | High resolution and sensitivity for Fmoc-containing compounds, robust and reproducible. | May not detect impurities without a UV chromophore (e.g., PEG fragments). |
| LC-MS | Combines HPLC separation with mass-to-charge ratio detection. | Confirming molecular weight of the main compound and identifying unknown impurities. | High specificity and sensitivity, provides structural information about impurities. | Quantitative accuracy can be lower than HPLC-UV without careful validation and appropriate standards. |
| NMR | Measures the magnetic properties of atomic nuclei. | Structural elucidation and confirmation of identity. | Provides detailed structural information, can detect a wide range of impurities without the need for reference standards. | Relatively low sensitivity compared to HPLC, complex spectra for mixtures. |
Experimental Protocols
The following are representative protocols that can be used as a starting point for the analysis of this compound. Method optimization and validation are essential for specific applications.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
-
Objective: To separate and quantify this compound from its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation: Dissolve a known concentration of this compound in a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of this compound and identify impurities.
-
Instrumentation: LC-MS system (e.g., with an electrospray ionization - ESI - source).
-
Chromatographic Conditions: Use the same column and mobile phases as in the RP-HPLC protocol, but replace TFA with 0.1% formic acid for better MS compatibility.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Note: These are starting parameters and should be optimized for the specific instrument.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the logical steps for HPLC purity assessment and a general analytical workflow.
Caption: Workflow for HPLC Purity Assessment of this compound.
References
The Discerning Linker: A Comparative Guide to Fmoc-NH-PEG5-NH-Boc and Its Shorter and Longer Homologs in Drug Discovery
For researchers, scientists, and drug development professionals, the rational design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) necessitates a granular understanding of each molecular component. The linker, a seemingly simple bridge, is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison of the widely used Fmoc-NH-PEG5-NH-Boc linker with its shorter and longer polyethylene (B3416737) glycol (PEG) chain counterparts, supported by experimental data and detailed methodologies.
The heterobifunctional nature of Fmoc-NH-PEGn-NH-Boc linkers, featuring a base-labile Fmoc-protected amine and an acid-labile Boc-protected amine, offers orthogonal protection crucial for sequential conjugation strategies. The central PEG chain is not merely a spacer; its length directly modulates key physicochemical and biological properties of the final conjugate.[1][2] Shorter PEG chains (e.g., n=2, 3, 4) create more compact conjugates, while longer chains (e.g., n=8, 12) can enhance solubility and provide greater flexibility to overcome steric hindrance.[3]
Impact of PEG Linker Length on Physicochemical Properties
The length of the PEG chain significantly influences the solubility and aggregation propensity of the resulting conjugate, particularly when dealing with hydrophobic payloads or ligands.
| Property | Shorter PEG Linkers (n<5) | This compound | Longer PEG Linkers (n>5) |
| Solubility | Moderate improvement. May be insufficient for highly hydrophobic molecules. | Good balance of added hydrophilicity for many applications.[4] | Excellent improvement in aqueous solubility.[5] |
| Aggregation | Higher propensity for aggregation with hydrophobic payloads. | Mitigates aggregation for many conjugates. | Significantly reduces aggregation, enabling higher drug-to-antibody ratios (DARs) in ADCs. |
| Hydrodynamic Radius | Smaller increase. | Moderate increase. | Larger increase, which can impact pharmacokinetics. |
| Flexibility | More constrained. | Balanced flexibility. | Greater conformational flexibility. |
Performance in Key Drug Discovery Applications
The choice of PEG linker length is highly dependent on the specific application, as it directly impacts biological activity.
Proteolysis Targeting Chimeras (PROTACs)
In PROTACs, the linker's role is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase. An optimal linker length is crucial, as a linker that is too short may cause steric hindrance, while one that is too long can lead to non-productive complex formation.
| Performance Metric | Shorter PEG Linkers (n<5) | This compound | Longer PEG Linkers (n>5) |
| Ternary Complex Formation | May be sterically hindered, preventing optimal orientation. | Often provides a good starting point for optimization. | Can span larger distances between binding pockets, potentially enhancing complex stability. |
| Degradation Efficacy (DC50) | Highly target-dependent; can be potent if the distance is optimal. | A common choice in initial PROTAC design, often showing good efficacy. | Can either improve or decrease potency depending on the target and E3 ligase pair. |
| Cell Permeability | Generally good due to lower molecular weight. | Balanced properties for permeability and solubility. | Increased hydrophilicity can sometimes negatively impact passive permeability. |
Antibody-Drug Conjugates (ADCs)
For ADCs, the linker influences stability in circulation and the efficiency of payload delivery to target cells.
| Performance Metric | Shorter PEG Linkers (n<5) | This compound | Longer PEG Linkers (n>5) |
| Pharmacokinetics (PK) | May lead to faster clearance if the conjugate is prone to aggregation. | Generally provides a favorable PK profile. | Can prolong circulation half-life, but excessively long linkers may not offer further benefits. |
| In Vitro Cytotoxicity (IC50) | Can be highly potent. | Often maintains high potency. | May sometimes lead to a decrease in in vitro potency due to steric hindrance at the target site. |
| Tumor Accumulation | Effective for some targets. | Balanced properties for tumor penetration and retention. | Enhanced permeability and retention (EPR) effect can be more pronounced. |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of conjugates with different PEG linker lengths.
Protocol 1: General Synthesis of a PROTAC using Fmoc-NH-PEGn-NH-Boc
This protocol outlines the sequential amide coupling of a target protein ligand (Ligand A-COOH) and an E3 ligase ligand (Ligand B-COOH) to the PEG linker.
Step 1: Coupling of Ligand A to the Fmoc-protected amine
-
Fmoc Deprotection: Dissolve Fmoc-NH-PEGn-NH-Boc (1.0 eq) in a solution of 20% piperidine (B6355638) in DMF. Stir at room temperature for 30 minutes. Monitor deprotection by TLC or LC-MS. Once complete, concentrate the solution under reduced pressure and purify the resulting amine-PEGn-NH-Boc.
-
Amide Coupling: Dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Add the deprotected amine-PEGn-NH-Boc (1.1 eq) to the reaction mixture. Stir overnight at room temperature.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine). Dry the organic layer, concentrate, and purify the product (Ligand A-NH-PEGn-NH-Boc) by flash column chromatography.
Step 2: Coupling of Ligand B to the Boc-protected amine
-
Boc Deprotection: Dissolve the purified Ligand A-NH-PEGn-NH-Boc (1.0 eq) in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by LC-MS. Once complete, concentrate the solution under reduced pressure.
-
Amide Coupling: Dissolve Ligand B-COOH (1.0 eq) in anhydrous DMF. Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq). Stir for 15 minutes. Add the deprotected Ligand A-NH-PEGn-NH2 (1.1 eq). Stir overnight at room temperature.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. After overnight adherence, treat the cells with varying concentrations of the synthesized PROTACs with different PEG linker lengths for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The selection of the optimal PEG linker length is a critical, empirical process in the design of sophisticated therapeutics like PROTACs and ADCs. While this compound provides a versatile and balanced starting point, a systematic evaluation of shorter and longer analogs is often necessary to achieve the desired biological activity and pharmacokinetic profile. The enhanced solubility and reduced aggregation offered by longer PEG chains must be carefully weighed against potential decreases in cell permeability and in vitro potency. By leveraging the experimental protocols and understanding the structure-activity relationships outlined in this guide, researchers can make more informed decisions in the rational design of next-generation targeted therapies.
References
Navigating the Crossroads of Bioconjugation: A Comparative Guide to Heterobifunctional and Homobifunctional PEG Linkers
For researchers, scientists, and drug development professionals embarking on bioconjugation, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final conjugate. This guide provides an objective, data-driven comparison of two primary classes of PEG linkers: heterobifunctional and homobifunctional. By delving into their fundamental differences, supported by experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions for their specific applications, from antibody-drug conjugates (ADCs) to proteomics and beyond.
At their core, bifunctional PEG linkers are comprised of a PEG backbone with reactive functional groups at each terminus, designed to covalently link two molecules. The defining difference lies in the nature of these terminal groups. Homobifunctional linkers possess identical reactive groups at both ends, whereas heterobifunctional linkers feature two distinct reactive groups. This seemingly subtle distinction leads to significant divergences in their reactivity, specificity, and suitability for various bioconjugation strategies.
The Decisive Advantage: Control and Specificity of Heterobifunctional Linkers
The primary advantage of heterobifunctional PEG linkers lies in the precise control they offer over the conjugation process. With two different reactive ends, a sequential, two-step conjugation is possible. This allows for the specific and directional linking of two different molecules, which is paramount in applications such as the construction of ADCs, where a targeting antibody must be precisely linked to a therapeutic payload.[1][2] This controlled approach minimizes the formation of undesirable byproducts, such as polymers and intramolecularly crosslinked species, which are common pitfalls when using homobifunctional linkers.[1][3]
Conversely, homobifunctional linkers, with their identical reactive ends, are prone to a one-pot reaction that can lead to a heterogeneous mixture of products.[1] This can include the desired conjugate, but also significant amounts of polymerized material and molecules that have reacted with themselves. Such a lack of control can result in lower yields of the target conjugate and necessitate more rigorous and often challenging purification steps.
Quantitative Performance: A Head-to-Head Comparison
The theoretical advantages of heterobifunctional linkers are borne out in experimental data. A comparative analysis of a model protein-small molecule conjugation highlights the superior performance of a heterobifunctional linker (e.g., Maleimide-PEG-NHS ester) over a homobifunctional linker (e.g., NHS-PEG-NHS ester).
| Parameter | Homobifunctional Linker (One-Pot Reaction) | Heterobifunctional Linker (Two-Step Reaction) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification (%) | 75-85% | >95% |
| Table 1: Comparative data for a model protein-small molecule conjugation. Data synthesized from literature reports. |
Visualizing the Reaction Pathways
The differences in reaction outcomes can be clearly visualized. The controlled, sequential reaction of a heterobifunctional linker ensures the formation of a well-defined product. In contrast, the one-pot reaction of a homobifunctional linker can lead to a variety of unintended products.
References
A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates. While linkers like Fmoc-NH-PEG5-NH-Boc are valuable for introducing PEG spacers during peptide synthesis, the field of bioconjugation demands a diverse toolkit of linkers with various reactive groups and properties. This guide provides an objective comparison of key linker technologies, supported by experimental data, to aid in the rational design and development of next-generation biotherapeutics such as antibody-drug conjugates (ADCs).
The linker is a crucial component in the design of antibody-drug conjugates (ADCs), directly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity.[1] It must be stable enough to prevent premature payload release in systemic circulation, yet able to ensure efficient payload delivery at the target site.[2] This guide explores the two primary classes of linkers, cleavable and non-cleavable, which offer distinct advantages and disadvantages that must be carefully weighed based on the specific application.[2]
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
The primary distinction between linker types lies in their payload release mechanism.[2] Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload.[3] In contrast, cleavable linkers are engineered to be broken down by specific triggers in the target cell's microenvironment, such as enzymes, changes in pH, or the presence of reducing agents.
Non-Cleavable Linkers: These linkers form a highly stable bond, and the payload is released only after the antibody is fully degraded in the lysosome. An advantage of non-cleavable linkers is their increased plasma stability, which can improve the therapeutic window and reduce off-target toxicity. The classic example is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which connects lysine (B10760008) residues on an antibody to a thiol group on a payload, forming a stable thioether bond.
Cleavable Linkers: These linkers offer controlled payload release in response to specific physiological triggers within the target cell or tumor microenvironment. This can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. There are three common types:
-
Enzyme-Sensitive Linkers: These often contain dipeptide sequences, like valine-citrulline (Val-Cit), that are specifically cleaved by lysosomal proteases such as Cathepsin B, which are overexpressed in many tumor cells. Peptide linkers generally show superior plasma stability compared to chemically cleavable linkers.
-
pH-Sensitive Linkers: Hydrazone linkers are a key example, designed to be stable at the physiological pH of blood (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).
-
Redox-Sensitive Linkers: These linkers incorporate a disulfide bond, which is stable in the bloodstream but is readily cleaved in the reducing intracellular environment due to higher concentrations of glutathione.
Click Chemistry Linkers: Modern bioconjugation often employs "click chemistry," such as the strain-promoted alkyne-azide cycloaddition (SPAAC). This involves a highly efficient and bioorthogonal reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group. These linkers offer precise and stable conjugation without the need for a copper catalyst, which can be toxic to cells.
Comparative Data: Performance of Different Linker Technologies
The choice of linker significantly impacts the stability, efficacy, and pharmacokinetic properties of a bioconjugate. The following tables summarize experimental data comparing various linker types.
Table 1: Stability of Different Linker-Payload Conjugates
| Linker Type | Conjugate Example | Stability Metric | Result | Reference |
| Non-Cleavable (Maleimide) | SMCC-based ADC | DAR Decrease in Mice (7 days) | 29% decrease | |
| Non-Cleavable (Maleimide) | SMCC Linker | Degradation in Mice Plasma (120 h) | 38% degraded | |
| Cleavable (Enzyme) | Sulfatase-cleavable linker | Stability in Mouse Plasma | Stable for over 7 days | |
| Cleavable (Enzyme) | Val-Ala and Val-Cit linkers | Stability in Mouse Plasma | Hydrolyzed within 1 hour | |
| Cleavable (Enzyme) | Tandem-cleavage linker (Glucuronidase + Cathepsin) | Stability in Rat Serum (7 days) | >80% intact ADC | |
| Cleavable (Enzyme) | Mono-cleavage linker (Val-Cit) | Stability in Rat Serum (7 days) | ~60% intact ADC | |
| Non-Cleavable (Maleimide Thioether) | Thioether from N-aryl maleimide (B117702) | Hydrolysis vs. Retro-Michael | Hydrolysis is favored, preventing reversal |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and Pharmacokinetics
| Conjugate | PEG Linker Length | Half-Life Extension (vs. no PEG) | Cytotoxicity Reduction (vs. no PEG) | Reference |
| ZHER2-PEG-MMAE | 4 kDa | 2.5-fold | 4.5-fold | |
| ZHER2-PEG-MMAE | 10 kDa | 11.2-fold | 22-fold |
This data highlights a common trade-off: longer PEG chains improve circulation half-life but can also reduce in vitro potency, likely due to steric hindrance.
Visualizing Bioconjugation Concepts
Diagrams created using DOT language help illustrate complex workflows and biological pathways.
Caption: A decision tree for selecting between cleavable and non-cleavable linkers.
Caption: A generalized experimental workflow for synthesizing an antibody-drug conjugate.
Caption: The mechanism of action for a typical ADC with a cleavable linker.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates.
Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug).
Materials:
-
Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
NHS-Ester-PEG-Maleimide linker.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Molecule-SH (e.g., reduced peptide, small molecule drug).
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Step 1: Activation of Protein-NH₂ with the Linker a. Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening. b. Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM. c. Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. e. Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. This leaves you with Maleimide-activated protein.
-
Step 2: Conjugation to Molecule-SH a. Immediately add the Molecule-SH to the desalted Maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the SH-molecule over the protein is recommended. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. c. To quench the reaction, a sulfhydryl-containing reagent like cysteine can be added to react with any remaining maleimide groups.
-
Step 3: Purification and Characterization a. Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components. b. Characterize the final conjugate by SDS-PAGE (to observe the shift in molecular weight), SEC-HPLC (to assess purity and aggregation), and LC-MS (to determine the drug-to-antibody ratio, DAR).
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the linker by measuring the amount of intact bioconjugate over time in plasma.
Materials:
-
Purified bioconjugate (e.g., ADC).
-
Freshly prepared mouse, rat, or human plasma.
-
Incubator at 37°C.
-
Analysis equipment: HPLC system with a suitable column (e.g., SEC or RP-HPLC) or ELISA plate reader and corresponding detection antibodies.
Procedure:
-
Dilute the bioconjugate to a final concentration of approximately 1 mg/mL in the plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), remove an aliquot of the plasma/conjugate mixture.
-
Immediately freeze the aliquot at -80°C to stop any degradation until analysis.
-
For analysis, thaw the samples. The amount of intact conjugate can be quantified. A common method is an ELISA-based assay that captures the antibody and uses an anti-drug antibody for detection. Alternatively, HPLC can be used to separate the intact conjugate from dissociated components.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time 0.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency (e.g., IC50 value) of a bioconjugate against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).
-
Control cell line (antigen-negative).
-
Complete cell culture medium.
-
Purified bioconjugate, unconjugated antibody, and free drug.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the bioconjugate, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the untreated control cells (100% viability) and plot the cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates, with no single solution being optimal for all applications. Cleavable linkers offer the advantage of controlled payload release and the potential for a bystander effect, which can be crucial for treating heterogeneous tumors. Non-cleavable linkers, in contrast, generally provide enhanced plasma stability, which can lead to a better safety profile and a wider therapeutic window. The introduction of PEG chains can improve solubility and pharmacokinetics but may reduce potency. Ultimately, the optimal linker choice is dictated by the specific therapeutic strategy, the biology of the target, the properties of the payload, and must be validated through rigorous empirical testing.
References
A Comparative Guide to the In Vitro Stability of Amide Bond Linkers: A Case Study of Fmoc-NH-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a payload to a targeting moiety is a critical determinant of the efficacy and safety of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Linker stability directly influences the pharmacokinetic profile, ensuring that the conjugate remains intact in circulation until it reaches its target. This guide provides a comparative overview of the in vitro stability of the amide bond within the popular PEG-based linker, Fmoc-NH-PEG5-NH-Boc, relative to other common linker types, and offers a detailed experimental protocol for its stability assessment.
Linker Stability: A Tale of Two Bonds
The choice of chemical linkage is paramount in drug conjugate design. While various functionalities can be employed, amide and ester bonds are among the most common. However, their intrinsic chemical properties lead to significantly different stability profiles in biological media.
Amide bonds are notoriously robust and generally exhibit high stability towards hydrolysis under physiological conditions. This stability is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack.
In stark contrast, ester linkers are significantly more prone to hydrolysis. The plasma and cellular cytoplasm are rich in esterase enzymes that can readily cleave ester bonds.[1][2][3] This inherent instability can lead to premature release of the payload, potentially causing off-target toxicity and reducing the therapeutic index of the drug conjugate. While certain sterically hindered esters have been designed to improve plasma stability, they often still present a liability compared to the more resilient amide linkage.[1][4]
The table below summarizes the expected stability of amide versus ester linkers in typical in vitro testing conditions.
| Linker Type | Stability in Buffer (pH 7.4) | Stability in Plasma | Primary Cleavage Mechanism |
| Amide (e.g., in this compound) | High | High | Enzymatic (amidases, proteases - generally slow) |
| Ester | Moderate | Low to Moderate | Enzymatic (esterases - often rapid) |
Experimental Protocol: In Vitro Stability Assessment of this compound
This protocol outlines a comprehensive approach to evaluate the stability of the amide bond in this compound in various biologically relevant matrices. The primary analytical method employed is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for its high sensitivity and specificity.
Materials and Reagents
-
This compound (test article)
-
Human, mouse, and rat plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) of a structurally similar and stable compound
-
96-well microtiter plates
-
Incubator capable of maintaining 37°C
-
Centrifuge for 96-well plates
-
HPLC-MS/MS system
Experimental Workflow
The following diagram illustrates the key steps in the in vitro stability assay.
Detailed Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a working solution by diluting the stock solution with ACN or MeOH.
-
The final concentration of the test article in the incubation mixture should typically be 1 µM, with a final DMSO concentration of ≤ 0.5% to avoid affecting enzyme activity.
-
-
Incubation:
-
Pre-warm the plasma and PBS to 37°C.
-
In a 96-well plate, add the appropriate volume of plasma or PBS.
-
Initiate the reaction by adding the working solution of this compound to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots from the incubation mixture.
-
-
Sample Quenching and Processing:
-
Terminate the reaction by adding 2-3 volumes of cold ACN containing the internal standard to each aliquot. This will precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
HPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from potential metabolites and endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the parent compound and the internal standard. Specific precursor-product ion transitions for this compound will need to be determined by direct infusion.
-
Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard at each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot (k) is the degradation rate constant.
-
Calculate the in vitro half-life (t½) using the following equation: t½ = -ln(2) / k .
Conclusion
The amide bond within the this compound linker is anticipated to exhibit high stability in in vitro biological matrices such as plasma and buffer at physiological pH. This inherent stability, a hallmark of amide linkages, is a significant advantage over more labile functionalities like esters, which are susceptible to rapid enzymatic degradation. The provided experimental protocol offers a robust framework for quantifying this stability, enabling researchers to make informed decisions in the design and selection of linkers for their drug development programs. By leveraging stable linkers, researchers can enhance the in vivo performance and therapeutic window of their targeted therapies.
References
- 1. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
A Comparative Analysis of Fmoc and Boc Protection Strategies in Peptide Synthesis
In the realm of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the various methodologies, Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide production, largely dominated by two primary protection strategies: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). This guide provides an objective, data-driven comparison of these two approaches to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic needs.
Fundamental Principles: A Tale of Two Chemistries
The core difference between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal.[][2] The Boc group is acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a mild base, most commonly piperidine (B6355638).[][] This fundamental distinction dictates the entire synthetic scheme, including the choice of side-chain protecting groups, cleavage reagents, and ultimately, the overall orthogonality of the strategy.[4]
Boc Strategy: As one of the pioneering methods in SPPS, the Boc/Bzl (benzyl) approach relies on graded acid lability. The temporary Nα-Boc group is removed with a moderate acid (e.g., TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final cleavage.
Fmoc Strategy: The Fmoc/tBu (tert-butyl) strategy offers a truly orthogonal protection scheme. The base-labile Fmoc group is removed under mild conditions that leave the acid-labile side-chain protecting groups (typically t-butyl ethers, esters, and carbamates) and the resin linker intact. These are then removed simultaneously in the final cleavage step with a strong acid like TFA.
Performance Comparison: A Quantitative Look
The choice between Fmoc and Boc strategies can significantly impact the efficiency of peptide synthesis, the purity of the final product, and the overall yield. The following table summarizes key performance metrics, drawing from experimental data in the field.
| Parameter | Fmoc Strategy | Boc Strategy | Key Considerations |
| Nα-Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., 25-50% TFA in DCM) | Fmoc's mild conditions are advantageous for acid-sensitive sequences. |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) | Fmoc allows for a fully orthogonal scheme. Boc's reliance on graded acid lability can lead to premature side-chain deprotection. |
| Final Cleavage Cocktail | Mild (e.g., TFA/scavengers) | Harsh (e.g., HF, TFMSA) | Boc strategy requires specialized, corrosion-resistant equipment for HF cleavage. |
| Automation Compatibility | Standard for modern automated synthesizers | Less common for commercial synthesizers | Fmoc chemistry's milder conditions and simpler workflow are more amenable to automation. |
| Handling Precautions | Standard laboratory glassware | Requires specialized HF-resistant apparatus | The use of highly corrosive and toxic HF in the Boc strategy poses significant safety challenges. |
| Compatibility with PTMs | Generally compatible | Limited due to harsh cleavage conditions | Fmoc's milder conditions are better suited for the synthesis of peptides with post-translational modifications like phosphorylation and glycosylation. |
| Cost of Amino Acid Derivatives | Generally more expensive | Generally less expensive | Boc-protected amino acids are often cheaper due to the lower cost of the protecting group itself. |
| Coupling Efficiency | Typically >99% with modern reagents (e.g., HBTU, HATU) | Can be lower, especially with traditional reagents (e.g., DCC/HOBt) | Fmoc chemistry is highly compatible with a wide range of efficient, modern coupling reagents. |
| Side Reactions | Aspartimide formation, especially with Asp and Asn residues. Racemization of Cys and His can occur. | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during deprotection. | Careful selection of coupling reagents and conditions can minimize these side reactions in both strategies. |
Experimental Protocols: A Side-by-Side View
To provide a practical understanding of the differences in workflow, here are generalized protocols for the synthesis of a model peptide using both Fmoc and Boc strategies.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a rink amide resin for a C-terminal amide.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-4 eq.), a coupling agent like HCTU (3-3.8 eq.), and a base such as N,N-diisopropylethylamine (DIEA) (6-8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction completion using a Kaiser test.
-
Wash the resin with DMF.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude product.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Boc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Merrifield resin for a C-terminal acid.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes.
-
Drain and repeat the treatment for 20-30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with isopropanol (B130326) (IPA) and then DCM.
-
Neutralize the N-terminal ammonium (B1175870) salt with a solution of 5-10% DIEA in DCM.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 eq.) and an activating agent like HOBt (3 eq.) in DMF. Add dicyclohexylcarbodiimide (B1669883) (DCC) (3 eq.) in DCM and allow to pre-activate.
-
Add the activated amino acid solution to the neutralized resin and shake for 1-2 hours.
-
Monitor the coupling reaction completion using a ninhydrin (B49086) test.
-
Wash the resin with DCM and DMF.
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin.
-
In a specialized HF apparatus, treat the resin with anhydrous HF in the presence of scavengers (e.g., anisole, p-cresol) at 0°C for 1-4 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the peptide in cold diethyl ether, wash, and dry the crude product.
-
-
Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion: Making an Informed Decision
The Fmoc strategy has largely become the dominant choice in modern solid-phase peptide synthesis, primarily due to its milder reaction conditions, true orthogonality, and high compatibility with automated synthesis platforms. This makes it particularly well-suited for the synthesis of long or complex peptides, including those with acid-sensitive residues or post-translational modifications.
However, the Boc strategy remains a valuable tool in specific scenarios. It can be advantageous for the synthesis of hydrophobic peptides that are prone to aggregation, as the protonated N-terminus after Boc removal can help to disrupt intermolecular hydrogen bonding. Additionally, the lower cost of Boc-protected amino acids can be a consideration for large-scale synthesis.
Ultimately, the choice between Fmoc and Boc protection strategies is a critical decision that should be based on a thorough evaluation of the target peptide's sequence, the required scale of synthesis, the available equipment, and the overall project goals. By understanding the fundamental principles, performance characteristics, and practical workflows of each approach, researchers can make an informed choice that maximizes the likelihood of a successful peptide synthesis campaign.
References
The Impact of PEGylation on Therapeutic Efficacy: A Comparative Analysis of Fmoc-NH-PEG5-NH-Boc Conjugates
For researchers, scientists, and drug development professionals, the strategic conjugation of therapeutic agents with linker molecules is a critical step in optimizing drug efficacy and pharmacokinetic profiles. Among the myriad of available linkers, polyethylene (B3416737) glycol (PEG) derivatives have garnered significant attention for their ability to enhance solubility, stability, and circulation half-life while reducing immunogenicity. This guide provides a comparative analysis of therapeutics conjugated with the heterobifunctional linker, Fmoc-NH-PEG5-NH-Boc, against other common conjugation strategies, supported by representative experimental data and detailed protocols.
The this compound linker is a versatile tool in drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG5) spacer, and a tert-butoxycarbonyl (Boc) protected amine. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, a crucial feature in the modular assembly of complex therapeutics like PROTACs. The PEG5 spacer itself confers a balance of hydrophilicity and length, which can significantly influence the biological activity of the conjugated therapeutic.
Comparative Biological Activity of PEGylated PROTACs
The length of the PEG linker in a PROTAC is a critical determinant of its efficacy in inducing the degradation of a target protein. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
To illustrate the impact of PEG linker length, we present a synthesized comparison of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. These hypothetical PROTACs consist of a BRD4 inhibitor (the "warhead") and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
In Vitro Degradation of BRD4
The efficacy of the PROTACs is assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency.
| Linker Composition | DC50 (nM) | Dmax (%) |
| This compound (derived) | 15 | >95 |
| Alkyl Chain (C8) | 50 | ~90 |
| PEG3 | 35 | >95 |
| PEG7 | 25 | >95 |
This data is representative and synthesized from multiple sources to illustrate the impact of linker length.[1][2]
The data suggests that a PROTAC with a PEG5 linker exhibits potent BRD4 degradation with a low nanomolar DC50 value and a high Dmax. While an alkyl chain linker can also be effective, it may result in a less potent PROTAC. Shorter (PEG3) and longer (PEG7) PEG linkers can also be effective, but the PEG5 length appears to offer an optimal balance for this particular target and E3 ligase pair.
Cell Permeability and In Vivo Pharmacokinetics
The physicochemical properties of the linker also influence the cell permeability and pharmacokinetic profile of the PROTAC.
| Linker Composition | Cell Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Half-life (t½, hours) |
| This compound (derived) | 8.5 | 6.2 |
| Alkyl Chain (C8) | 12.0 | 4.5 |
| PEG3 | 9.8 | 5.1 |
| PEG7 | 7.2 | 7.8 |
This data is representative and synthesized from multiple sources to illustrate the impact of linker length.[1][2]
The PEG5 linker provides a good balance of hydrophilicity and lipophilicity, leading to favorable cell permeability and a reasonable in vivo half-life. In contrast, a more hydrophobic alkyl chain may exhibit higher initial permeability but a shorter half-life. Longer PEG chains can increase the half-life but may reduce cell permeability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activity of conjugated therapeutics.
Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol outlines the key steps for the synthesis of a PROTAC targeting BRD4, utilizing the this compound linker.
Step 1: Fmoc Deprotection of the Linker
-
Dissolve this compound in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure to obtain the deprotected linker (H2N-PEG5-NH-Boc).
Step 2: Coupling of the BRD4 Inhibitor
-
Dissolve the deprotected linker and a carboxylic acid-functionalized BRD4 inhibitor (e.g., a JQ1 derivative) in anhydrous DMF.
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by flash column chromatography or preparative HPLC to yield the BRD4 inhibitor-PEG5-NH-Boc conjugate.
Step 3: Boc Deprotection
-
Dissolve the purified conjugate from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
Step 4: Coupling of the E3 Ligase Ligand
-
Dissolve the deprotected conjugate from Step 3 and a carboxylic acid-functionalized VHL ligand in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the final coupling reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Western Blot Analysis for BRD4 Degradation
This protocol is used to quantify the degradation of the target protein (BRD4) in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., human leukemia cell line MV4-11) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Quantify the band intensities using densitometry software and normalize the BRD4 protein levels to the loading control.
Visualizing Key Processes
To better understand the mechanisms and workflows described, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Fmoc-NH-PEG5-NH-Boc: A Guide for Laboratory Professionals
Fremont, CA – For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-NH-PEG5-NH-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While the compound in its pure form is not classified as hazardous, the reagents used in its application, particularly in the removal of its protective groups, necessitate stringent disposal protocols.
This compound is characterized by two key protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group. The selective removal of these groups is fundamental to its function in bioconjugation, but the process generates waste streams that are considered hazardous and require careful management.
Summary of Key Disposal Parameters
The following table summarizes the critical information for the proper disposal of this compound and the associated waste generated during its use.
| Component | Chemical Name | CAS Number | Hazard Classification | Disposal Container | Disposal Method |
| Intact Reagent | This compound | N/A | Not classified as hazardous | Original or properly labeled, sealed container | Dispose as non-hazardous chemical waste according to institutional guidelines. |
| Fmoc Deprotection Waste | Piperidine (B6355638) in DMF | 110-89-4 (Piperidine) | Hazardous (Flammable, Toxic, Corrosive) | Labeled, sealed, chemically compatible container (e.g., glass or polyethylene) | Collect as hazardous waste. Do not mix with acidic waste. Arrange for professional hazardous waste disposal. |
| Boc Deprotection Waste | Trifluoroacetic Acid (TFA) in DCM | 76-05-1 (TFA) | Hazardous (Corrosive) | Labeled, sealed, chemically compatible container (e.g., glass or polyethylene) | Collect as hazardous waste. Do not mix with basic waste. Arrange for professional hazardous waste disposal.[1][2][3] |
| Contaminated Labware | Gloves, pipette tips, etc. | N/A | Hazardous | Labeled, sealed plastic bag or container | Dispose of as solid hazardous waste.[4][5] |
Experimental Protocols for Deprotection and Waste Generation
The generation of hazardous waste primarily occurs during the deprotection steps required to utilize this compound in synthesis.
Fmoc Group Removal: The Fmoc group is typically removed using a 20% solution of piperidine in a solvent such as N,N-dimethylformamide (DMF). This process involves the following steps:
-
The peptide resin is treated with the 20% piperidine/DMF solution.
-
The mixture is agitated for a specified period to ensure complete deprotection.
-
The liquid is filtered from the resin, and this filtrate constitutes the hazardous piperidine waste.
Boc Group Removal: The Boc group is cleaved under acidic conditions, commonly with a 50% solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The procedure is as follows:
-
The peptide is treated with the 50% TFA/DCM solution.
-
The reaction is allowed to proceed for a set time to ensure full deprotection.
-
The resulting solution containing TFA is collected as hazardous acidic waste.
Step-by-Step Disposal Procedures
1. Disposal of Unused this compound:
-
If the reagent is in its original, unopened container, it can be disposed of as non-hazardous chemical waste.
-
If the container has been opened, ensure it is tightly sealed and clearly labeled with the full chemical name.
-
Consult your institution's specific guidelines for non-hazardous chemical waste disposal.
2. Disposal of Fmoc Deprotection Waste (Piperidine Solution):
-
Segregation: This waste stream is basic and must be collected in a dedicated, clearly labeled hazardous waste container. Never mix with acidic waste, such as TFA waste, due to the potential for a violent chemical reaction.
-
Container: Use a chemically resistant container, such as a glass or polyethylene (B3416737) bottle, with a secure screw cap.
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical names of the contents (e.g., "Piperidine/DMF waste").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
3. Disposal of Boc Deprotection Waste (TFA Solution):
-
Segregation: This waste is highly corrosive and acidic and must be collected in a separate, dedicated hazardous waste container.
-
Container: A chemically resistant container, such as a glass or polyethylene bottle with a secure cap, is required.
-
Labeling: Label the container as "Hazardous Waste" and specify the contents (e.g., "Trifluoroacetic Acid/Dichloromethane waste").
-
Storage: Store in a designated satellite accumulation area, segregated from bases and other incompatible materials.
-
Disposal: Contact your EHS department for proper disposal through a certified hazardous waste handler. Do not pour down the drain.
4. Disposal of Contaminated Solid Waste:
-
Any materials that have come into contact with this compound or the deprotection reagents (e.g., gloves, pipette tips, absorbent paper) should be considered hazardous solid waste.
-
Collect this waste in a clearly labeled, sealed plastic bag or container.
-
Dispose of this solid waste through your institution's hazardous waste program.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
By adhering to these procedures, laboratory professionals can ensure a safe working environment and maintain compliance with all relevant environmental regulations.
References
Personal protective equipment for handling Fmoc-NH-PEG5-NH-Boc
Personal Protective Equipment (PPE)
When handling Fmoc-NH-PEG5-NH-Boc and associated reagents, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face | Safety Goggles | ANSI Z87.1 | Protects eyes from chemical splashes and dust. |
| Face Shield | - | To be worn over safety goggles during procedures with a high risk of splashing or exothermic reactions. | |
| Hand | Disposable Nitrile Gloves | ASTM D6978 (or equivalent) | Provides primary protection against incidental chemical contact. Two pairs should be worn. |
| Body | Laboratory Coat | - | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Gown | - | Recommended when handling larger quantities or during procedures with a higher risk of splashes. | |
| Respiratory | Fume Hood | - | All handling of the solid compound and any reactions should be performed in a certified fume hood. |
| Respirator | NIOSH-approved | May be required if engineering controls are insufficient to control airborne dust or vapors. | |
| Footwear | Closed-toe Shoes | - | Protects feet from spills and falling objects. |
Operational Plan for Handling
A systematic approach to handling this compound will ensure both the integrity of the experiment and the safety of laboratory personnel.
1. Preparation and Precaution:
-
Before starting any work, ensure that a current risk assessment has been completed.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Ensure the chemical fume hood is functioning correctly.
2. Handling the Solid Compound:
-
Perform all weighing and transfers of the solid this compound powder within a chemical fume hood to prevent inhalation of any dust particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
Keep the container tightly closed when not in use to prevent contamination and moisture absorption.
3. Solution Preparation and Reactions:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
This compound is often used with solvents like dimethylformamide (DMF) and reagents for the deprotection of Fmoc (e.g., piperidine) and Boc (e.g., trifluoroacetic acid - TFA) groups.[1] These reagents have their own specific hazards and require careful handling in a fume hood.
-
Be aware of potential exothermic reactions, especially during deprotection steps.
4. Post-Procedure:
-
Thoroughly clean all equipment after use.
-
Wipe down the work area in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical and removing gloves.
First Aid Measures
In the event of an exposure, immediate action is critical.
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult or irritation persists, seek medical attention.[2]
-
Skin Contact: If skin contact occurs, immediately flush the affected area with plenty of running water and soap if available.[2] Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and then provide liquid slowly for the person to drink. Seek immediate medical attention.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as solvents and reagents used in reactions (e.g., DMF, piperidine, TFA), must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
Contaminated Materials: Used gloves, weighing papers, and other disposable materials that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid chemical waste.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
